molecular formula Pt2W B14713062 Platinum--tungsten (2/1) CAS No. 12402-30-1

Platinum--tungsten (2/1)

Cat. No.: B14713062
CAS No.: 12402-30-1
M. Wt: 574.0 g/mol
InChI Key: PLQTVGUTNMSBAC-UHFFFAOYSA-N
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Description

Significance of Platinum-Tungsten (2/1) in Advanced Materials Research

Platinum-tungsten (Pt-W) alloys are renowned for their exceptional properties, including high-temperature strength, excellent corrosion resistance, and promising catalytic activity. cam.ac.ukamericanelements.comopenaccessjournals.com The specific stoichiometry of Platinum-Tungsten (2/1), or Pt₂W, is of particular interest in advanced materials research due to the potential for tailored electronic and structural properties arising from its ordered intermetallic nature. Intermetallic compounds, unlike random alloys, possess a long-range ordered crystal structure, which can lead to enhanced stability and unique catalytic functionalities. ingentaconnect.commdpi.comgiessereilexikon.com The study of Pt-based intermetallics is crucial for developing next-generation catalysts for fuel cells and other electrochemical applications, aiming to improve both performance and durability while potentially reducing the reliance on pure, expensive platinum. ingentaconnect.com

Historical Context of Platinum-Tungsten Alloy and Intermetallic Compound Studies

The study of platinum-tungsten alloys has a long history, driven by the need for materials that can withstand extreme environments. Early investigations, some dating back to the mid-20th century, focused on the high-temperature applications of these alloys, such as in spark plug electrodes for internal combustion engines, given their high reliability and erosion resistance. ingentaconnect.com The initial understanding of the Pt-W phase diagram was that of a simple peritectic system with extensive solid solubility of tungsten in platinum. ingentaconnect.com However, later diffusion studies and more detailed investigations began to provide evidence for the existence of intermediate phases at lower temperatures, sparking interest in the potential for ordered intermetallic compounds within the system. ingentaconnect.comdtic.mil These early works laid the groundwork for the modern pursuit of specific intermetallic phases like Pt₂W for advanced applications.

Evolution of Research Paradigms for Binary Transition Metal Intermetallics

The research paradigm for binary transition metal intermetallics has evolved significantly over the decades. Initially, research was largely empirical, focusing on the synthesis and characterization of bulk alloys to determine their phase diagrams and mechanical properties. williams.eduscribd.com With the advent of advanced computational techniques, such as ab initio electronic-structure calculations and CALPHAD (Calculation of Phase Diagrams) methods, a more predictive and nuanced understanding of phase stability and properties has become possible. researchgate.net These theoretical approaches have been instrumental in exploring metastable phases and predicting the existence of intermetallic compounds that are challenging to synthesize or isolate experimentally. researchgate.net Furthermore, the focus has shifted towards understanding the structure-property relationships at the atomic level, particularly for applications in catalysis, where the precise arrangement of atoms on the surface dictates the material's activity and selectivity. mdpi.comacs.org This evolution has paved the way for the rational design of intermetallic catalysts with optimized performance.

Detailed Research Findings

While specific experimental data for a stable, bulk Platinum-Tungsten (2/1) intermetallic compound is limited in publicly available literature, the properties of the broader Pt-W alloy system and theoretical predictions provide valuable insights.

The Pt-W phase diagram indicates a complex system with a high-temperature peritectic reaction and extensive solid solubility. ingentaconnect.comresearchgate.net Computational studies have explored the phase stabilities within the Pt-W system, suggesting the potential for ordered intermetallic structures, although experimental confirmation for Pt₂W remains elusive. researchgate.net The formation of intermetallic compounds in this system is of great interest for high-temperature applications due to the high melting points of both constituent elements and the potential for superior mechanical properties. cam.ac.ukopenaccessjournals.com

The catalytic performance of Pt-W alloys has been investigated for various reactions. The addition of tungsten to platinum can modify the electronic structure of the platinum atoms, which in turn can enhance catalytic activity and selectivity for reactions such as the oxygen reduction reaction (ORR) in fuel cells. acs.orgmatthey.com The ordered arrangement of atoms in an intermetallic compound like Pt₂W could, in theory, provide a well-defined and highly active surface for such catalytic processes.

Below are data tables summarizing the properties of the constituent elements, which form the basis for the properties of their alloys and intermetallic compounds.

Table 1: Properties of Constituent Elements

Property Platinum (Pt) Tungsten (W)
Atomic Number 78 74
Atomic Weight 195.08 u 183.84 u
Crystal Structure Face-Centered Cubic (FCC) Body-Centered Cubic (BCC)
Density 21.45 g/cm³ 19.3 g/cm³
Melting Point 1768 °C 3422 °C

Table 2: General Properties of Platinum-Tungsten Alloys

Property Description
High-Temperature Strength Platinum-tungsten alloys exhibit excellent mechanical strength at elevated temperatures, making them suitable for demanding applications. cam.ac.uk
Corrosion Resistance These alloys are highly resistant to corrosion in a variety of aggressive environments. americanelements.com
Hardness The hardness of Pt-W alloys increases significantly with tungsten content. cam.ac.uk

| Catalytic Activity | The addition of tungsten can enhance the catalytic performance of platinum for certain chemical reactions. acs.orgscielo.br |

Properties

CAS No.

12402-30-1

Molecular Formula

Pt2W

Molecular Weight

574.0 g/mol

IUPAC Name

platinum;tungsten

InChI

InChI=1S/2Pt.W

InChI Key

PLQTVGUTNMSBAC-UHFFFAOYSA-N

Canonical SMILES

[W].[Pt].[Pt]

Origin of Product

United States

Synthesis Methodologies and Advanced Fabrication Techniques for Platinum Tungsten 2/1 Compounds

Solution-Phase Synthesis Routes

Solution-phase methods are widely employed for the synthesis of platinum-tungsten materials, particularly for catalytic applications, due to their scalability and control over nanoparticle size and distribution.

Co-Reduction Approaches for Ternary Nanoalloys

The synthesis of bimetallic or ternary nanoalloys through the co-reduction of metal precursors in a solution is a fundamental approach. For a Platinum-Tungsten system, this involves the simultaneous reduction of suitable platinum and tungsten precursor salts. A key challenge in co-reduction is the significant difference in reduction potentials between platinum and tungsten. researchgate.netfigshare.comdtu.dk To achieve a homogeneous alloy, the reaction kinetics of both metal precursors must be carefully managed. cnrs.fr

Several strategies can be employed to control the co-reduction process:

Adjusting Reaction Parameters: Factors such as temperature, pH, and the concentration of precursors and reducing agents can be tuned to balance the reduction rates.

Use of Mild Reducing Agents: Employing reducing agents that are not overly aggressive can help to control the reaction.

Complexing Agents: The use of capping or complexing agents, such as oleylamine (B85491) or oleic acid, can modulate the reactivity of the metal precursors. cnrs.fr

Polyol Synthesis: This method utilizes a high-boiling point polyol, like ethylene (B1197577) glycol, which acts as both the solvent and the reducing agent. nitech.ac.jprsc.orgresearchgate.net The process often involves a capping agent like polyvinylpyrrolidone (B124986) (PVP) to control particle growth and prevent agglomeration. nitech.ac.jprsc.org By adjusting the ratio of the metal precursors and the reaction conditions, the composition and size of the resulting Pt-W nanoparticles can be controlled.

A typical co-reduction synthesis might involve dissolving platinum and tungsten precursors (e.g., chloroplatinic acid and a tungsten halide or alkoxide) in a suitable solvent, followed by the addition of a reducing agent under controlled atmospheric and temperature conditions. The resulting nanoalloys are then collected and purified.

Incipient Wetness Impregnation (IWI) for Supported Catalyst Synthesis

Incipient wetness impregnation (IWI) is a widely used and scalable method for preparing supported catalysts, where the active metal components are dispersed on a high-surface-area support material. acs.org The process involves adding a solution containing the metal precursors to a porous support until the pores are just filled with the liquid, with no excess solution. figshare.comdtu.dk

For a Pt-W catalyst, the support material (e.g., alumina (B75360), silica (B1680970), or carbon) is impregnated with a solution containing both platinum and tungsten precursors. colorado.edunih.gov The volume of the precursor solution is approximately equal to the pore volume of the support. After impregnation, the material is dried and then calcined or reduced to anchor the metallic particles onto the support surface. The distribution and particle size of the final Pt-W phase are influenced by the precursor-support interaction, the pH of the impregnating solution, and the drying and calcination conditions. figshare.comrsc.org

ParameterDescription
Precursors Common precursors include inorganic metal salts like nitrates, chlorides, or acetates, and organometallic complexes. figshare.com
Support High surface area materials such as alumina (γ-Al2O3), silica (SiO2), or carbon are frequently used. acs.orgnih.gov
Solvent Water is commonly used for inorganic salts, while organic solvents are used for organometallic precursors. figshare.com
Key Step The volume of the precursor solution is matched to the pore volume of the support to achieve incipient wetness. dtu.dk

This technique is advantageous due to its simplicity and minimal waste generation. figshare.com

Sol-Gel (SGI) and Solid-by-Solid Impregnation (SSI) Techniques

Sol-Gel (SGI) Synthesis: The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. For tungsten-based materials, a tungsten precursor (e.g., sodium tungstate (B81510) or a tungsten alkoxide) undergoes hydrolysis and polycondensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid). researchgate.netcolorado.edu This sol then evolves towards the formation of a "gel," which is an interconnected, rigid network.

To incorporate platinum, a platinum precursor can be added during the initial sol formation. researchgate.net The gel is then dried and heat-treated to form a platinum-doped tungsten oxide. The final structure and properties are highly dependent on the annealing temperature. researchgate.net For instance, tungsten oxide films can be amorphous at lower annealing temperatures (e.g., 100°C and 300°C) and become crystalline at higher temperatures (e.g., 500°C).

Solid-by-Solid Impregnation (SSI): This method, also referred to as mechanochemical dispersion or solid-state dispersion, involves the direct mechanical mixing of solid precursors. For a Pt-W system, powders of a platinum precursor (e.g., platinum(II) acetylacetonate) and a tungsten precursor would be homogenized in a high-energy ball mill. This process can lead to a fine dispersion of the platinum compound within the tungsten-based matrix at the nanoscale. Subsequent heat treatment can then be used to form the final alloy or composite material. This method avoids the use of solvents and can prevent contamination from anions like chlorides that are common in wet impregnation methods.

Solution Combustion Synthesis for Tungsten Phosphates

Solution combustion synthesis (SCS) is a rapid, energy-efficient method for producing a variety of materials, including complex oxides. nitech.ac.jprsc.org This technique has been successfully applied to synthesize platinum group metal-doped tungsten phosphates. nitech.ac.jprsc.org

In this process, an aqueous solution containing metal nitrates (as oxidizers), a fuel (such as glycine (B1666218) or urea), and a source of phosphorus and tungsten (e.g., ammonium (B1175870) phosphate (B84403) and ammonium tungstate) is heated. The mixture undergoes rapid dehydration and then a self-sustaining, exothermic combustion reaction. This results in a voluminous, foamy powder. The composition of the final material is determined by the initial stoichiometry of the precursors in the solution. Researchers have pursued two main concepts using this method: isolating active sites in a crystalline tungsten phosphate matrix and diluting active sites in an X-ray amorphous tungsten phosphate supported on silica. nitech.ac.jprsc.org

Vapor-Phase and Thin Film Deposition Techniques

Vapor-phase deposition methods are primarily used to create high-purity thin films and coatings of Platinum-Tungsten (2/1) for applications in electronics, sensors, and specialized catalysis.

Thermionic Vacuum Arc (TVA) Deposition

Thermionic Vacuum Arc (TVA) is an advanced plasma-based physical vapor deposition technique for synthesizing high-quality, dense, and uniform thin films. researchgate.net The method involves generating a plasma in the vapors of the anode material, which is to be deposited. cnrs.fr

The TVA setup consists of a heated tungsten filament (cathode) that thermionically emits electrons. researchgate.netcnrs.fr These electrons are accelerated by a high voltage and focused onto the anode, which is a crucible containing the material to be evaporated (in this case, platinum and tungsten, likely from separate sources or a pre-alloyed target). The intense electron bombardment heats the anode material, causing it to evaporate. At a sufficient vapor pressure, a bright plasma discharge is ignited between the electrodes. This plasma, containing ions of the anode material, then expands in the vacuum chamber and deposits onto a substrate, forming a thin film. cnrs.fr

A key advantage of TVA is the ability to generate ions of the depositing material, which can be accelerated towards the substrate to improve film adhesion and density. cnrs.fr The technique is known for producing droplet-free films, a common issue in other arc deposition methods. TVA has been used to deposit platinum and platinum-titanium thin films for applications in nanoelectronics and fuel cells. cnrs.fr

FeatureDescription
Principle Anodic arc discharge in the vapors of the material to be deposited, initiated by a focused electron beam.
Components Heated tungsten filament (cathode), Wehnelt cylinder for focusing, and a crucible (anode) with the source material. researchgate.netcnrs.fr
Process Electron bombardment heats the anode, causing evaporation and subsequent plasma ignition in the material vapor.
Advantages Produces high-purity, well-adherent, and droplet-free thin films with controllable ion energy. cnrs.fr

Nanostructure Fabrication Strategies

Scalable Production of Precision Nanomaterials

The large-scale synthesis of Platinum-Tungsten (2/1) nanomaterials with precise control over size, composition, and structure is critical for their application in various technological fields. Several methodologies have been developed that offer pathways to scalable production, moving beyond laboratory-scale batches to industrially relevant quantities. These methods are designed to ensure homogeneity, high yield, and reproducibility, which are essential for consistent performance of the final material. Key scalable approaches include chemical co-reduction, polyol synthesis, and pyrolysis of well-defined molecular precursors.

Chemical co-reduction is a widely utilized bottom-up approach where precursor salts of platinum and tungsten are simultaneously reduced in a solution. rsc.org This method is valued for its simplicity and scalability. The choice of reducing agent, stabilizing agent (surfactant), and reaction conditions such as temperature and pH are critical parameters that dictate the final nanoparticle characteristics. For instance, strong reducing agents can lead to rapid nucleation and smaller particles, while the surfactant adsorbs to the nanoparticle surface, preventing aggregation and controlling growth.

The polyol process represents another versatile and scalable wet-chemistry route. acs.orgcambridge.org In this method, a high-boiling point alcohol, such as ethylene glycol, serves as both the solvent and the reducing agent. acs.orgresearchgate.net The elevated reaction temperatures possible in polyols (up to 320 °C) facilitate the reduction of metal precursors and the formation of crystalline alloyed nanoparticles. acs.org The inherent coordinating properties of polyols also aid in stabilizing the nanoparticles, often in conjunction with a polymeric capping agent like polyvinylpyrrolidone (PVP). researchgate.netias.ac.in By carefully controlling the precursor concentrations, temperature ramp rates, and reaction times, the size and composition of the resulting bimetallic nanoparticles can be precisely managed. ias.ac.in

A highly precise method for producing subnanometric Platinum-Tungsten clusters with a composition approximating 2:1 involves the pyrolysis of a specially designed bimetallic polyoxometalate (POM) precursor. acs.org This strategy offers exceptional control over the atomic composition of the final nanomaterial. In a specific example, a [H₃PtW₆O₂₄]⁵⁻ (PtW₆) precursor was synthesized and subsequently adsorbed onto a carbon support. The supported precursor was then annealed at high temperatures (e.g., 800 °C) in a reducing atmosphere (H₂/N₂) to yield highly dispersed Pt-W subnanometric clusters. acs.org This method ensures an intimate mixing of the platinum and tungsten atoms at the molecular level, leading to homogeneously alloyed clusters upon thermal decomposition. acs.org Characterization via High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) confirmed the formation of clusters with a narrow size distribution, averaging 0.81 nm, and a Pt:W atomic ratio of approximately 66.3:33.7, which is very close to the target 2:1 stoichiometry. acs.org This precursor-based pyrolysis approach is inherently scalable, as the synthesis of the molecular precursor and the subsequent heat treatment can be scaled up for larger batch production.

The following tables summarize the synthesis parameters for these scalable methods.

Table 1: Synthesis Parameters for Pt-W (2/1) via Pyrolysis of Polyoxometalate Precursor Data derived from a method producing PtW subnanometric clusters with a Pt:W ratio of ~2:1. acs.org

ParameterValue/Description
Platinum PrecursorSodium hexahydroxyplatinate(IV) (Na₂Pt(OH)₆)
Tungsten PrecursorSodium tungstate dihydrate (Na₂WO₄·2H₂O)
Intermediate Precursor[H₃PtW₆O₂₄]⁵⁻ (PtW₆) Polyoxometalate
Support MaterialZeolitic Imidazolate Framework-8 (ZIF-8) derived carbon (NC)
Key ProcessAdsorption of PtW₆ onto ZIF-8 followed by pyrolysis
Annealing Temperature800 °C
Annealing Atmosphere5% H₂ / 95% N₂ (v/v)
Annealing Time2 hours

Table 2: Resulting Nanomaterial Characteristics Characterization data for PtW subnanometric clusters produced by the pyrolysis method. acs.org

PropertyValue/Description
MaterialPtW Subnanometric Clusters on Nitrogen-doped Carbon (PtW/NC)
Average Particle Size0.81 nm
Size Distribution0.55 - 1.25 nm
Atomic Ratio (Pt:W)~66.3 : 33.7 (~2:1)
MorphologyHomogeneously distributed subnanometric clusters
Characterization TechniqueHAADF-STEM

Advanced Structural Characterization of Platinum Tungsten 2/1 Systems

X-ray Diffraction (XRD) Techniques

X-ray diffraction (XRD) is a primary and powerful non-destructive technique for analyzing crystalline materials. carleton.edu It is based on the principle of constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, a relationship described by Bragg's Law (nλ=2d sin θ). carleton.edulibretexts.org For polycrystalline or powdered samples, XRD provides a fingerprint of the material's structure, enabling phase identification, determination of lattice parameters, and detailed crystal structure refinement. carleton.eduyoutube.com

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Analysis

Powder X-ray Diffraction (P-XRD) is the most common method for identifying the crystalline phases present in a bulk sample and assessing its purity. carleton.eduyoutube.com The material is finely ground to ensure a random orientation of the crystallites, and as it is scanned over a range of angles, all possible diffraction conditions for the lattice are met. carleton.edu The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline material. libretexts.org

In the platinum-tungsten system, P-XRD is crucial for verifying the formation of the desired alloy and identifying any secondary phases or unreacted precursors. Investigations of the Pt-W system have confirmed that platinum and tungsten form a continuous solid solution at high temperatures over a significant composition range. ingentaconnect.com The diffraction peaks of these solid solutions will shift in position relative to pure platinum or tungsten, corresponding to the change in the lattice spacing upon alloying.

Early studies and diffusion couple experiments suggested the possible existence of intermediate phases, such as a tetragonal γ phase and a hexagonal ε phase. ingentaconnect.com However, subsequent experimental refinement of the Pt-W phase diagram has indicated that these intermediate phases are likely not present in the equilibrium state. iaea.org P-XRD is the definitive tool to confirm the presence of a single-phase solid solution or the existence of multiple phases in a given sample. researchgate.net The sharpness of the diffraction peaks can also provide qualitative information about the crystallinity and crystallite size of the material. youtube.com

Determination of Lattice Parameters and Atomic Arrangements

Once the crystalline phase has been identified, the precise positions of the diffraction peaks in the P-XRD pattern can be used to determine the dimensions of the unit cell, known as the lattice parameters. carleton.edu For a cubic system, only one parameter, a, is needed, while other crystal systems require additional parameters (b, c, α, β, γ). webelements.com

In the Pt-W alloy system, the addition of tungsten to the face-centered cubic (fcc) platinum lattice causes a measurable change in the lattice parameter. The lattice spacing of the platinum solid solution increases with the addition of tungsten. ingentaconnect.com For instance, the lattice parameter expands from approximately 3.923 Å for pure platinum to 3.947 Å for a 50 at% tungsten alloy. ingentaconnect.com Conversely, the lattice of body-centered cubic (bcc) tungsten also changes with the addition of platinum. materialsproject.org

Some studies have reported the formation of a tetragonally deformed version of the face-centered cubic structure in certain Pt-W compositions, with typical lattice parameters of a = 3.896 Å and c = 3.933 Å. ingentaconnect.com This demonstrates the ability of XRD to detect subtle structural distortions and accurately measure the atomic-scale dimensions of the alloy.

Table 1: Lattice Parameters of Selected Pt-W and Related Phases

Phase/Compound Crystal System Lattice Parameters (Å) Source(s)
Platinum (Pt) Cubic (fcc) a = 3.923 ingentaconnect.com
Platinum (Pt) Cubic (fcc) a = 3.924 psu.edu
Tungsten (W) Cubic (bcc) a ≈ 3.165 materialsproject.org
Pt-W (50 at% W) Cubic (fcc) a = 3.947 ingentaconnect.com
Pt-W (γ phase, ~35 at% W) Tetragonal a = 3.896, c = 3.933 ingentaconnect.com

Unit Cell Determination and Space Group Assignment

The unit cell is the simplest repeating unit of a crystal structure. purdue.edu The complete description of a crystal structure includes not only the unit cell dimensions but also the arrangement of atoms within that cell, which is defined by the space group. The space group describes all the symmetry operations (e.g., rotations, reflections, inversions) that can be applied to the crystal lattice without changing its appearance.

Pure platinum crystallizes in the face-centered cubic (fcc) structure, which belongs to the Fm-3m space group (No. 225). webelements.commaterialsproject.org Pure tungsten has a body-centered cubic (bcc) structure, belonging to the Im-3m space group (No. 229). materialsproject.org For more complex alloy structures or intermetallic compounds that may form in the Pt-W system, determining the correct unit cell and space group from powder diffraction data can be challenging. However, indexing programs can be used to systematically test possible unit cells against the observed peak positions. In some cases, single-crystal X-ray diffraction is employed on a small, isolated crystal to unambiguously determine the space group and atomic arrangement. For example, a bimetallic platinum-tungsten organometallic complex was found to crystallize in the monoclinic P2₁/c space group. rsc.org

Rietveld Refinement for Crystal Structure Solution and Refinement

Rietveld refinement is a powerful computational technique used to refine a theoretical crystal structure model against an entire experimental powder diffraction pattern. usna.eduyoutube.com Instead of analyzing individual peak positions or intensities, the method performs a least-squares fit of a calculated diffraction profile to the observed data points across the full 2θ range. usna.edusnu.ac.kr

The process starts with a plausible structural model, including the space group, approximate lattice parameters, and atomic positions. snu.ac.kr The refinement program then systematically adjusts various parameters to minimize the difference between the calculated and observed patterns. These refinable parameters include:

Instrumental Parameters: Zero-point offset, peak shape parameters (which model the combination of Gaussian and Lorentzian contributions to the peak profile). usna.edu

Structural Parameters: Lattice parameters, atomic coordinates for atoms not in fixed special positions, site occupancy factors (to determine the distribution of Pt and W atoms on specific lattice sites), and atomic displacement parameters (thermal vibrations). usna.edu

Global Parameters: Scale factor and background coefficients. researchgate.net

The quality of the fit is assessed using numerical indicators such as the weighted-profile R-factor (Rwp) and the goodness-of-fit (χ²). usna.edu Rietveld refinement can provide highly accurate and detailed information about the crystal structure of Pt-W alloys, including precise lattice parameters, bond lengths, and the degree of atomic ordering or solid solution formation. snu.ac.kr

In Situ/Operando Synchrotron X-ray Diffraction for Dynamic Structural Transformations

While conventional XRD is typically performed under ambient conditions, in situ and operando XRD techniques allow for the study of materials under real-time reaction or processing conditions. These experiments often utilize high-intensity synchrotron X-ray sources, which provide the high flux and time resolution needed to capture rapid structural changes.

For Pt-W systems, in situ synchrotron XRD could be used to monitor dynamic processes such as:

Phase transformations during heating or cooling.

The kinetics of alloy formation from elemental powders.

Changes in the crystal structure and lattice parameters in response to a reactive gas environment, which is critical for catalytic applications.

The evolution of crystallite size and strain during mechanical stress or thermal cycling.

By collecting diffraction patterns continuously as conditions change, researchers can create a "movie" of the material's structural evolution, providing invaluable insights into reaction mechanisms and the stability of different phases.

Electron Microscopy and Spectroscopies

While XRD provides excellent information on the average bulk structure, electron microscopy and associated spectroscopic techniques offer direct visualization of the material's morphology, microstructure, and elemental composition at the nanoscale.

Electron Microscopy:

Scanning Electron Microscopy (SEM): SEM is used to image the surface morphology and topography of Pt-W materials, revealing information about particle size, shape, and aggregation in powdered samples or the surface features of bulk alloys. acs.org

Transmission Electron Microscopy (TEM): TEM provides much higher resolution images, allowing for the visualization of individual nanoparticles, grain boundaries, and crystal defects like dislocations. colorado.edu High-resolution TEM (HR-TEM) can even resolve the atomic lattice planes within a crystallite. For Pt-W catalysts, TEM is essential for determining the size distribution and dispersion of Pt nanoparticles on a support material. acs.orgcolorado.edu

Electron Tomography: This advanced TEM technique involves acquiring a series of images at different tilt angles to reconstruct a three-dimensional representation of a nanoparticle or porous structure. acs.org This has been used to reveal the connectivity and surface area of porous Pt networks grown on tungsten oxide supports. acs.org

Spectroscopies:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the electronic state (oxidation state) of the elements within the top few nanometers of the surface. acs.org For Pt-W systems, XPS can determine the oxidation states of platinum and tungsten and reveal electron transfer between the two elements, which is a key factor in their catalytic activity. acs.orgaip.org

X-ray Absorption Spectroscopy (XAS): XAS, typically performed at a synchrotron, probes the local atomic and electronic structure around a specific absorbing element. By analyzing the fine structure near the absorption edge (XANES and EXAFS), one can determine the oxidation state, coordination number, and bond distances for both Pt and W, providing a detailed picture of the local environment that complements the long-range order information from XRD. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to study the vibrational modes of molecules adsorbed on the surface of Pt-W materials. colorado.edu In catalytic studies, in situ FTIR is used to identify surface intermediates and reaction products, helping to elucidate reaction pathways. For example, the adsorption of carbon monoxide (CO) produces a characteristic infrared band whose frequency is sensitive to the electronic properties of the Pt surface, which can be tuned by alloying with tungsten. colorado.edu

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Micro- and Nanoscale Feature Analysis

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for probing the micro- and nanoscale features of Pt-W systems. These techniques provide direct visualization of the material's internal structure, including particle size, morphology, and crystallinity.

In studies of carbon-supported PtW alloy nanoparticles, HRTEM has been instrumental in revealing key characteristics. google.com For instance, analysis of PtW nanoparticles with Pt:W ratios of approximately 43:57 and 46:54 showed that the particles are well-crystallized with a face-centered cubic (fcc) structure. google.com The interface between the PtW nanoparticles, the carbon support, and the carbon-coated TEM grid is clearly observable. google.com These nanoparticles typically exhibit a predominantly spherical shape and are uniformly dispersed on the carbon support. google.com

Detailed analysis of HRTEM micrographs allows for the determination of particle size distributions. For PtW nanoparticles, sizes have been observed to range between approximately 1 and 4 nanometers, with average particle sizes falling between 1.4 and 2.8 nanometers. google.com High-magnification HRTEM images further reveal lattice fringes, providing evidence of the well-crystallized nature of the alloy nanoparticles. google.com

ParameterObservationSource
Crystallinity Well-crystallized google.com
Crystal Structure Face-centered cubic (fcc) google.com
Morphology Predominantly spherical google.com
Dispersion Uniformly dispersed on carbon support google.com
Particle Size Range ~1 - 4 nm google.com
Average Particle Size ~1.4 - 2.8 nm google.com

This table summarizes the micro- and nanoscale features of carbon-supported PtW nanoparticles as observed by HRTEM.

The focused ion beam (FIB) method is a common technique for preparing TEM specimens, though it can introduce surface damage in the form of amorphization due to high-energy gallium ion bombardment. appmicro.org To mitigate this, a protective layer of materials like carbon, platinum, or tungsten can be deposited using electron beam-induced deposition (EBID) prior to FIB milling. appmicro.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Dimensional Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials. nanoscience.com It utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution, three-dimensional images. ubc.ca This method is crucial for understanding the external structure of Pt-W systems.

SEM analysis provides detailed information about the surface features, such as the shape, size, and distribution of particles. nanoscience.com For instance, in the context of Pt-W electrodes, SEM has been used to examine the eroded tips after electrical discharges, revealing changes in surface morphology at various voltages. researchgate.net The technique is also adept at identifying surface uniformity and the presence of any inclusions, holes, or trapped particles. researchgate.net

The resolution of SEM can range from less than one nanometer to several nanometers, allowing for detailed dimensional analysis. nanoscience.com The electron source in an SEM is a critical component, with options including tungsten filaments, lanthanum hexaboride (LaB₆) crystals, and field emission guns (FEG), the latter of which provides the highest resolution. nanoscience.comwikipedia.org For non-conducting samples, a thin coating of a conductive material like gold, platinum, or tungsten is often applied to prevent surface charging and improve image quality. wikipedia.orgmyscope.training

FeatureDescription
Principle A focused electron beam scans the sample surface, and the resulting signals are used to create an image. wikipedia.org
Information Obtained Surface topography, morphology, and composition. wikipedia.org
Resolution Can be better than 1 nanometer. wikipedia.org
Sample Preparation Conductive samples require minimal preparation. Non-conductive samples are often coated with a conductive material. wikipedia.org

This table provides a general overview of the Scanning Electron Microscopy technique.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Elemental Distribution

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized STEM technique that provides high-resolution images with contrast that is highly sensitive to the atomic number (Z) of the elements in the sample. wikipedia.orgmyscope.training This "Z-contrast" imaging makes it an exceptional tool for mapping the elemental distribution within Pt-W (2/1) systems.

In HAADF-STEM, a finely focused electron beam is scanned across the specimen, and electrons scattered at high angles are collected by an annular detector. wikipedia.org Heavier atoms scatter electrons more strongly to higher angles than lighter atoms, and thus appear brighter in the resulting image. wikipedia.org This allows for the direct visualization of the distribution of platinum (a heavy element) and tungsten within the nanostructure.

This technique has been successfully employed to study the core-shell structure of various nanoparticles, where the elemental maps clearly distinguish the different components. researchgate.netresearchgate.net The high resolution of HAADF-STEM, which can be better than 0.05 nm with aberration-corrected instruments, allows for atomic-level analysis of the elemental arrangement. jeol.com HAADF-STEM is often used in conjunction with other analytical methods like Energy-Dispersive X-ray Spectroscopy (EDS) to provide comprehensive compositional information. nanoscience.com

TechniquePrincipleInformation YieldedKey Advantage
HAADF-STEM A focused electron beam is scanned across the sample, and electrons scattered to high angles are collected. wikipedia.orgZ-contrast imaging, revealing the distribution of elements based on their atomic number. wikipedia.orgmyscope.trainingHigh sensitivity to atomic number, enabling clear visualization of heavy elements like platinum and tungsten. wikipedia.org

This table outlines the principles and advantages of using HAADF-STEM for elemental distribution analysis.

Energy-Dispersive X-ray Spectroscopy (EDS) for Quantitative Elemental Microanalysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. jeol.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide quantitative elemental information about the micro-volume being examined. mdpi.com

The process involves bombarding the sample with an electron beam, which excites electrons in the atoms of the sample. When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. jeol.com An EDS detector measures the energy and intensity of these X-rays to determine the elemental composition of the sample.

ParameterDescription
Principle Detection and energy measurement of characteristic X-rays emitted from a sample bombarded by an electron beam. jeol.com
Analysis Type Qualitative and quantitative elemental analysis. rockymountainlabs.com
Key Considerations for Quantitative Analysis Calibration with standards, matrix corrections, proper sample preparation, and optimized analytical conditions. rockymountainlabs.com
Limitations Spectral peak overlaps and detection limits for trace elements. rockymountainlabs.com

This table summarizes the key aspects of Energy-Dispersive X-ray Spectroscopy for quantitative elemental microanalysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For Platinum-Tungsten systems, XPS is crucial for determining the surface elemental composition and, importantly, the oxidation states of both platinum and tungsten. The binding energies of the core-level electrons are specific to each element and their chemical environment. For instance, the Pt 4f region of the XPS spectrum exhibits well-separated spin-orbit components, and the peak shape can differentiate between metallic platinum (asymmetric) and platinum compounds like oxides (symmetric). thermofisher.com

In studies of Pt-W catalysts, XPS has been used to confirm the electronic state of platinum and tungsten oxide. ntnu.no For example, analysis of WO₃ films has shown that the W 4f core level binding energies can reveal the presence of six-valent tungsten (W⁶⁺). cecri.res.in The introduction of tungsten can modify the electronic configuration of platinum, leading to an electron-enriched Pt surface through electron transfer from tungsten to platinum. acs.org

ElementXPS RegionKey Information
Platinum (Pt) Pt 4fDistinguishes between metallic Pt and its compounds (e.g., oxides) based on peak shape and binding energy. thermofisher.com
Tungsten (W) W 4fDetermines the oxidation state, such as W⁶⁺ in tungsten oxide. cecri.res.in

This table highlights the application of XPS in determining the surface composition and oxidation states of platinum and tungsten.

Surface-Sensitive and Vibrational Spectroscopic Techniques

Low-Energy Electron Diffraction (LEED) for Surface Superstructure Determination

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the surface structure of single-crystalline materials. wikipedia.org It involves directing a collimated beam of low-energy electrons (typically 20-200 eV) at a sample and observing the resulting diffraction pattern of elastically backscattered electrons on a fluorescent screen. wikipedia.orglibretexts.org This technique is highly sensitive to the atomic arrangement of the outermost layers of a material, making it ideal for studying surface reconstructions, adsorbates, and thin films. cadence.com

The diffraction pattern obtained from LEED provides qualitative information about the symmetry, size, and rotational alignment of the surface unit cell relative to the substrate. libretexts.org For example, a clean Pt(111) surface exhibits a (1x1) LEED pattern, while the formation of a surface oxide can lead to a (2x2) superstructure. researchgate.net The analysis of the positions of the diffraction spots allows for the determination of the two-dimensional surface lattice. caltech.edu

Quantitative LEED analysis involves measuring the intensity of the diffracted beams as a function of the incident electron energy, generating what are known as I-V curves. libretexts.org By comparing these experimental curves with theoretical calculations, precise information about the atomic positions on the surface can be obtained. libretexts.org However, the interpretation of LEED patterns can be complicated by the presence of multiple domains on high-symmetry substrates, which results in the superposition of their respective diffraction patterns. caltech.edu

Analysis TypeInformation Obtained
Qualitative LEED Symmetry, size, and rotational alignment of the surface unit cell. libretexts.org
Quantitative LEED Precise atomic positions on the surface through comparison of experimental and theoretical I-V curves. libretexts.org

This table outlines the types of information that can be obtained from Low-Energy Electron Diffraction analysis.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Imaging

Scanning Tunneling Microscopy (STM) is an indispensable tool for visualizing surfaces at the atomic level. wikipedia.org It operates based on the principle of quantum tunneling, where a sharp conductive tip, often made of tungsten or a platinum-iridium alloy, is brought into close proximity to a conductive sample surface. wikipedia.orgruhr-uni-bochum.de By applying a bias voltage, a tunneling current is generated between the tip and the sample, which is highly sensitive to the tip-sample distance and the local density of states (LDOS) of the surface. wikipedia.org This allows for the generation of high-resolution topographic images of the surface, with the capability to distinguish features smaller than 0.1 nm. wikipedia.org

In the context of Pt-W systems, STM can be employed to directly observe the atomic arrangement of platinum and tungsten atoms on the surface. This includes identifying the surface reconstruction, defects, and the distribution of the different metallic species. The choice of tip material is critical for achieving atomic resolution, with tungsten and platinum-iridium alloys being common choices due to their hardness and stability. stackexchange.com For instance, freshly-etched tungsten tips are widely used in many STM laboratories. ruhr-uni-bochum.destackexchange.com The ability to operate under various conditions, from ultra-high vacuum to ambient environments, makes STM a versatile technique for studying the surface of Pt-W (2/1) alloys under different processing or reaction conditions. wikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and molecular vibrations within a material. wikipedia.org It works by passing a beam of infrared radiation through a sample and measuring the absorption at specific frequencies, which correspond to the vibrational energies of the chemical bonds present. surfacesciencewestern.com For a vibrational mode to be IR active, it must be associated with a change in the dipole moment of the molecule. surfacesciencewestern.com

In the study of Pt-W (2/1) systems, FTIR can be utilized to probe the adsorption of molecules on the alloy surface. For example, by introducing probe molecules like carbon monoxide (CO) or nitric oxide (NO), one can characterize the nature and strength of the active sites on the catalyst surface. nih.gov The vibrational frequencies of the adsorbed species provide information about the electronic state of the platinum and tungsten atoms they are bonded to. ntnu.no For instance, CO adsorption can reveal the presence of different types of platinum sites, including cationic and metallic platinum. nih.gov This technique is particularly valuable for understanding the surface chemistry and reaction mechanisms on Pt-W catalysts.

Probe MoleculeInteracting SpeciesKey Findings
Carbon Monoxide (CO)PlatinumCan distinguish between cationic and metallic Pt sites. nih.gov
Nitric Oxide (NO)Chromium (in promoted systems)Selectively adsorbs on Cr(3+) cations, allowing for monitoring of promoter species. nih.gov

Raman Spectroscopy and In Situ/Operando Raman Spectroelectrochemistry

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the chemical structure and bonding in a material. libretexts.org It is based on the inelastic scattering of monochromatic light, where the frequency of the scattered photons is shifted up (anti-Stokes) or down (Stokes) relative to the incident photons. libretexts.org These frequency shifts correspond to the vibrational modes of the molecules.

For Pt-W (2/1) systems, Raman spectroscopy can be used to characterize the metal-oxygen and metal-metal bonds. For example, specific Raman shifts can be attributed to Pt-Pt dimers and bridged Pt-O-Pt moieties. researchgate.net In the case of tungsten oxide, a component often associated with tungsten-containing catalysts, Raman spectroscopy can identify different crystalline phases and monitor changes induced by temperature. acs.org A significant advantage of Raman spectroscopy is its sensitivity to both organic and inorganic species, making it suitable for studying the interaction of the alloy with various adsorbates and reaction environments. libretexts.org Furthermore, the development of surface-enhanced Raman spectroscopy (SERS) offers the potential for single-molecule detection on appropriately prepared surfaces. wikipedia.org

Vibrational ModeWavenumber Range (cm⁻¹)Assignment
Pt-Pt dimers100-250Stretching vibrations of platinum dimers. researchgate.net
O-W-O stretching~807Stretching of oxygen-tungsten-oxygen bonds in monoclinic WO₃. acs.org
W-O stretching~716Stretching of tungsten-oxygen bonds in monoclinic WO₃. acs.org
O-W-O bending~271Bending of oxygen-tungsten-oxygen bonds in monoclinic WO₃. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique that provides detailed information about the local atomic environment around a specific absorbing atom. mdpi.commdpi.com By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, one can determine the number, type, and distance of neighboring atoms. mdpi.com

In the investigation of Pt-W (2/1) alloys, EXAFS is crucial for determining the coordination numbers and interatomic distances between platinum and tungsten atoms, as well as their coordination with other elements like oxygen or sulfur. mdpi.com This information is vital for understanding the alloy's structure at the atomic level, including the degree of alloying and the presence of any oxide species. For example, EXAFS can distinguish between Pt-S and Pt-O bonds and provide precise bond lengths. mdpi.com

A significant advancement in the application of XAS is the ability to perform measurements in situ or operando, meaning under actual reaction conditions. This allows for the direct investigation of the active sites of a catalyst while it is functioning. mdpi.com For Pt-W (2/1) systems used in catalysis, in situ EXAFS can track changes in the coordination environment and oxidation state of both platinum and tungsten during a chemical reaction. This provides invaluable insights into the reaction mechanism and the nature of the catalytically active species. For example, time-resolved XAS can monitor the structural changes in tungsten oxide photoanodes upon photoexcitation. mdpi.com

TechniqueInformation ObtainedRelevance to Pt-W (2/1)
EXAFSCoordination number, interatomic distances, type of neighboring atoms. mdpi.commdpi.comDetermines the local atomic structure of the alloy, including Pt-W, Pt-Pt, and W-W coordination.
XANESOxidation state, coordination geometry. mdpi.commdpi.comReveals the electronic state of Pt and W and their local symmetry.
In Situ/Operando XASDynamic changes in local structure and oxidation state under reaction conditions. mdpi.comElucidates the nature of active sites and reaction mechanisms.

Other Advanced Characterization Modalities

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image both conducting and insulating surfaces. nist.gov It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. hawaii.edu The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional topographic image. hawaii.edu

For Pt-W (2/1) systems, AFM is used to characterize the surface topography and measure surface roughness. nist.gov This is important for understanding how the surface morphology might influence the material's properties, such as its catalytic activity or biocompatibility. AFM can be performed in various modes, including contact mode and tapping mode, and can also be adapted to measure other properties like friction and adhesion. uni-wuerzburg.de Conductive AFM probes, often coated with platinum or other metals, can be used to simultaneously measure electrical properties of the surface. nanoandmore.com

Temperature Programmed Desorption (TPD) for Adsorbate-Surface Interactions

Temperature Programmed Desorption (TPD) is a powerful surface-sensitive technique used to investigate the interactions between adsorbed molecules (adsorbates) and a solid surface. iitm.ac.in In this method, a surface with adsorbed species is heated at a controlled rate, and the molecules that desorb into the gas phase are monitored, typically with a mass spectrometer. wikipedia.org The resulting TPD spectrum, a plot of desorption rate versus temperature, provides valuable information about the desorption kinetics and the strength of the adsorbate-surface bond. iitm.ac.in Key parameters extracted from TPD spectra include the temperature of the desorption peak maximum (Tmax), which is related to the desorption activation energy, and the area under the peak, which corresponds to the amount of the adsorbed species. iitm.ac.inwikipedia.org

In the context of Platinum-Tungsten (Pt-W) systems, TPD is instrumental in characterizing the surface heterogeneity and the nature of active sites. The interaction of probe molecules, most commonly hydrogen (H₂) and carbon monoxide (CO), with the catalyst surface reveals how the addition of tungsten modifies the electronic and geometric properties of platinum.

Hydrogen TPD (H₂-TPD):

Studies on supported platinum catalysts often show multiple H₂ desorption peaks, indicating different binding states. For instance, well-resolved TPD spectra for hydrogen on silica-supported platinum typically reveal three desorption peaks (β₁, β₂, and β₃). rsc.org The lower temperature peaks (β₁ and β₂) are generally associated with hydrogen adsorbed on platinum sites, while the higher temperature peak (β₃) is often attributed to "spillover" hydrogen, where hydrogen atoms migrate from the metal particles to the support material. rsc.orgtue.nl

When tungsten is incorporated with platinum, the H₂-TPD profiles are significantly altered. The presence of tungsten can influence the distribution and strength of these binding sites. TPD spectroscopy used to characterize H₂ desorption from γ-Al₂O₃-supported Pt and Pt-W samples shows that the distribution of desorption energies is correlated with the strength of the interactions between platinum atoms and tungsten cations. rsc.org Samples prepared from bimetallic Pt-W precursors exhibit narrow distributions of desorption energies, while those prepared from monometallic precursors show broader distributions, indicating a more heterogeneous surface in the latter case. rsc.org This suggests that in well-alloyed Pt-W systems, tungsten modifies the platinum surface to create more uniform adsorption sites. The quantity of spillover hydrogen can also be related to the number of hydroxyl groups on the support and the catalyst's reduction temperature. tue.nl

Table 1: Representative H₂ Desorption Peaks from Platinum-Based Catalysts This table is illustrative, based on typical findings in the literature. Actual values vary with support, metal loading, and preparation method.

Desorption PeakTypical Temperature Range (°C)AssignmentInfluence of Tungsten
β₁100 - 200Weakly bound H₂ on Pt sites (terraces)Peak position and intensity may shift, indicating modified electronic properties.
β₂200 - 350Strongly bound H₂ on Pt sites (steps, defects)Can be altered by Pt-W interaction, reflecting changes in surface geometry.
β₃> 400Spillover hydrogen on the supportThe extent of spillover can be promoted or inhibited depending on the nature of the Pt-W-support interface.

Carbon Monoxide (CO) TPD:

CO is another crucial probe molecule, especially for catalytic applications where CO poisoning is a concern, such as in fuel cells. keaipublishing.com The strength of the CO-metal bond is a critical factor; an ideal catalyst should bind CO strongly enough to facilitate its reaction but weakly enough to prevent surface poisoning. TPD studies have shown that tungsten carbide (WC) surfaces bind CO more weakly than platinum surfaces, with CO desorbing at significantly lower temperatures from WC. acs.org This property is advantageous, and the introduction of tungsten into platinum catalysts is intended to impart similar benefits. The d-band center of platinum can be shifted by the introduction of a transition metal like tungsten, which reduces the electron back-donation to the 2π* orbitals of the CO molecule, thereby weakening the adsorption strength. keaipublishing.com TPD experiments on Pt-W surfaces can quantify this effect by observing a shift in the CO desorption peak to lower temperatures compared to pure Pt, signaling enhanced CO tolerance.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust analytical technique for determining the elemental composition of materials. numberanalytics.com It is widely used for the quantitative analysis of trace and major elements in a variety of samples, including catalysts. polymersolutions.com The method relies on the principle that atoms and ions, when excited in a high-temperature plasma source (typically argon plasma), emit light at characteristic wavelengths. polymersolutions.com The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. numberanalytics.com

For the synthesis and quality control of Platinum-Tungsten (2/1) and other bimetallic catalysts, ICP-OES is indispensable for verifying the bulk elemental composition and ensuring that the desired stoichiometric ratio of the metals is achieved.

Methodology:

The analysis of Pt-W materials by ICP-OES involves several key steps:

Sample Preparation: Solid catalyst samples must be converted into a liquid form. This is typically achieved through acid digestion, where the material is dissolved in a mixture of strong acids (e.g., aqua regia) with the aid of microwave or conventional heating to ensure complete dissolution. numberanalytics.com

Introduction to Plasma: The resulting solution is nebulized into a fine aerosol and introduced into the argon plasma, which reaches temperatures of 6,000 to 10,000 K.

Excitation and Emission: In the plasma, the solvent evaporates, and the sample is atomized and ionized. The high thermal energy excites the platinum and tungsten atoms/ions to higher electronic energy levels. As they relax to their ground state, they emit photons at their characteristic wavelengths.

Detection and Quantification: The emitted light is collected and passed through a spectrometer, which separates the light into its component wavelengths. A detector measures the intensity of the emission at specific wavelengths for platinum and tungsten. By comparing these intensities to those of calibration standards with known concentrations, the exact amount of each element in the original sample can be determined. thermofisher.com

Analytical Considerations:

Spectral interference is a potential challenge in ICP-OES analysis, occurring when the emission line of one element overlaps with that of another. thermofisher.com High-resolution optical systems and the selection of multiple, interference-free emission lines for each element are crucial for accurate analysis, especially in complex matrices. numberanalytics.com For instance, when analyzing platinum, elements like iron, iridium, and osmium can cause spectral interference, requiring careful wavelength selection or mathematical correction. polymersolutions.comspectro.com

Table 2: Typical ICP-OES Wavelengths for Platinum and Tungsten Analysis The choice of wavelength depends on the sample matrix and expected concentration range.

ElementSymbolRecommended Wavelengths (nm)Typical Detection Limits (µg/L)
PlatinumPt214.423, 265.945, 203.6461 - 10
TungstenW207.911, 224.875, 239.7091 - 10

The precision and accuracy of ICP-OES make it a definitive method for confirming the Pt:W ratio in the synthesized catalyst, ensuring that the material's properties can be correctly correlated with its elemental composition.

Electronic Structure Theory and Computational Modeling of Platinum Tungsten 2/1

Density Functional Theory (DFT) Applications

Density Functional Theory has emerged as a powerful tool to probe the electronic and structural properties of materials at the atomic scale. For Pt2W, DFT calculations have been instrumental in elucidating its fundamental characteristics.

Exchange-Correlation Functionals (e.g., GGA, meta-GGA, GGA+U)

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions.

The Generalized Gradient Approximation (GGA) , particularly the Perdew-Burke-Ernzerhof (PBE) functional, is a widely used and computationally efficient choice for studying metallic alloys like Pt-W. mit.edunih.gov It considers the electron density and its gradient, offering a good balance between accuracy and computational cost for systems with delocalized electrons. materialsproject.org

Meta-GGA functionals, such as the Strongly Constrained and Appropriately Normed (SCAN) functional, represent a higher rung on the "Jacob's ladder" of DFT approximations. aip.orgumn.edu They incorporate the kinetic energy density in addition to the density and its gradient, which can lead to more accurate predictions for a wider range of bonding types, from covalent and metallic to weaker interactions. aip.org While specific comparative studies on Pt2W are scarce, the general trend suggests that meta-GGAs can offer improved accuracy for properties like formation energies and lattice parameters of intermetallic alloys. aip.org

The GGA+U approach is particularly relevant for systems with strongly correlated electrons, often found in transition metal oxides. umn.eduaps.org It introduces a Hubbard U parameter to better describe the on-site Coulomb repulsion of localized d or f electrons, which standard GGA can fail to capture accurately. materialsproject.orgaps.org For Pt-W intermetallics, while the d-electrons are generally considered delocalized, the application of GGA+U could be explored to refine the description of electronic properties, especially if there is a significant degree of localization on the tungsten atoms in certain environments. The value of 'U' is often calibrated by fitting to experimental data, such as formation enthalpies of binary oxides. aps.orgresearchgate.net

The choice of functional can significantly impact the calculated properties. For instance, GGA functionals may sometimes underestimate binding energies and reaction barriers compared to meta-GGA or hybrid functionals. nih.gov

Modeling of Electronic Structure Modulation via Alloying and Doping

Introducing a third element into the Pt-W system can strategically tune its electronic structure and, consequently, its material properties. DFT simulations are crucial for predicting the effects of such doping.

Prediction of Formation Enthalpies and Stable Phases

DFT calculations are instrumental in determining the thermodynamic stability of different phases of an alloy system by calculating their formation enthalpies. A negative formation enthalpy indicates that the formation of the compound from its constituent elements is an energetically favorable process.

For the Platinum-Tungsten system, computational studies have been performed to map out the phase diagram and identify stable intermetallic compounds. The Pt2W phase with the MoSi2-type structure has been identified as a stable phase. researchgate.net

CompoundCrystal StructureCalculated Formation Enthalpy (mRy/atom)Reference
Pt2WtI6 (MoSi2-type)-1.6 researchgate.net

The accurate prediction of formation enthalpies is crucial for understanding phase transformations and guiding the synthesis of materials with desired crystal structures. mit.eduresearchgate.net

Surface Energy Calculations and Prediction

The surface properties of a material are paramount for applications in catalysis and are governed by the surface energy of its different crystallographic facets. DFT can be used to calculate the surface energy, which is the excess energy at the surface compared to the bulk. researchgate.netmdpi.com Generally, surfaces with lower surface energy are more stable and thus more likely to be exposed.

For a given material, the surface energy (γ) can be expressed as a function of the number of bonds broken to create the surface (Nb), the bond strength (ε), and the surface atomic density (ρ). mdpi.com DFT calculations allow for a direct computation of the energy of a slab of material and, by comparing it to the bulk energy, the surface energy can be determined.

Theoretical Insights into Catalytic Reaction Mechanisms and Adsorption Strengths

The catalytic performance of Pt2W is intimately linked to its electronic structure, which dictates how it interacts with reactant molecules. DFT calculations provide a powerful framework for understanding these interactions at a fundamental level.

One area of significant interest is the hydrogen evolution reaction (HER). Studies on Pt2W/WO3 heterostructures have shown enhanced HER activity compared to pure platinum. researchgate.netresearchgate.netresearchgate.net DFT calculations suggest that this enhancement is due to a modification of the electronic properties of the platinum atoms, leading to a more favorable Gibbs free energy for hydrogen adsorption (ΔG_H). researchgate.net An ideal catalyst for HER should have a ΔG_H close to zero, indicating a balance between hydrogen adsorption and desorption.

The adsorption strength of key reaction intermediates is a critical descriptor of catalytic activity. DFT can be used to calculate the adsorption energies of various species on different surface sites of Pt2W. These calculations can help in identifying the most active sites and understanding the reaction pathway. For example, in the context of the oxygen reduction reaction (ORR), the binding energy of oxygen on the catalyst surface is a key parameter. researchgate.net By mapping out the potential energy surface for a given reaction, DFT can elucidate the rate-determining step and provide insights into how to overcome it through catalyst design. researchgate.net

Quantum Chemical Calculations for Nanoscale Micromorphology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the nanoscale micromorphology of Platinum-Tungsten systems. mdpi.com By performing calculations on small clusters representing different atomic arrangements, it is possible to effectively understand the surface structure and active sites on a nanoscale. mdpi.comdtic.mil This understanding is crucial for designing Pt-W based materials with tailored properties, for instance, in catalysis. mdpi.com

These computational approaches allow for the investigation of various structural possibilities and their relative stabilities. For example, in surface alloys, calculations can help determine the most favorable arrangement of atoms in the top few layers, which often dictates the material's chemical reactivity. acs.orgacs.org The insights gained from these calculations can guide the synthesis of nanoparticles with specific shapes and surface terminations, thereby controlling their catalytic activity and selectivity. researchgate.net Furthermore, computational modeling can be used to study the interaction of molecules with the nanoparticle surface, providing a detailed picture of adsorption and reaction mechanisms. researchgate.netmdpi.com

Advanced Computational Methods

To achieve a more accurate and comprehensive understanding of the electronic and structural properties of Pt2W, a range of advanced computational methods are employed. These methods go beyond standard DFT calculations to incorporate more complex physical phenomena.

GW Quasiparticle Method for Band Gap Correction

The GW approximation is a state-of-the-art method for accurately determining the electronic band gap of materials. cnrs.frusp.br Standard DFT calculations often underestimate the band gap, a limitation that the GW method addresses by providing a more rigorous treatment of electron self-energy. cnrs.frharvard.edu The method calculates the quasiparticle energy, which corresponds to the energy required to add or remove an electron from the many-body system. cnrs.fr

The GW approximation is particularly important for materials like Pt2W, where the electronic band structure dictates its optical and electronic properties. While computationally demanding, the GW method significantly improves the prediction of band gaps, often achieving results within 1% of experimental values from techniques like angle-resolved photoemission spectroscopy (ARPES). cnrs.fr Different flavors of the GW method exist, such as the single-shot G0W0 and the quasiparticle self-consistent GW (qsGW), each with varying levels of accuracy and computational cost. usp.brepfl.chresearchgate.net The inclusion of vertex corrections in the screened interaction can further enhance the accuracy of band gap predictions. epfl.ch

Table 1: Comparison of Band Gap Calculation Methods

MethodDescriptionTypical Accuracy for Band Gaps
DFT (LDA/GGA) Based on the electron density, computationally efficient.Often underestimates band gaps.
Hybrid Functionals Mixes a portion of exact Hartree-Fock exchange with DFT.Generally improves upon LDA/GGA but is more computationally expensive. usp.br
G0W0 A single-shot GW calculation performed on top of a DFT result.Significantly improves band gap prediction over DFT. cnrs.fr
qsGW A self-consistent GW approach that reduces dependency on the starting DFT calculation.Tends to overestimate band gaps but is more robust than G0W0. epfl.ch

This table provides a general comparison of common methods used for band gap calculations.

Bethe-Salpeter Equation for Optical Absorption Spectra

To understand the optical properties of Pt2W, the Bethe-Salpeter Equation (BSE) is employed. readthedocs.io The BSE describes the interaction between an excited electron and the hole it leaves behind, a quasiparticle known as an exciton. This electron-hole interaction is crucial for accurately predicting optical absorption spectra. aps.org

By solving the BSE, one can calculate the material's dielectric function, the imaginary part of which is directly proportional to the absorption spectrum. readthedocs.io This allows for the theoretical prediction of how Pt2W interacts with light across a range of energies. The method is particularly important for identifying and characterizing excitonic peaks in the absorption spectrum, which are not captured by simpler, independent-particle models. nih.gov The accuracy of BSE calculations depends on the quality of the underlying quasiparticle energies, often obtained from GW calculations. aps.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational landscape of materials like Pt2W, especially at the nanoscale. nih.gov By simulating the motion of atoms over time based on interatomic forces, MD can reveal how nanoparticles and clusters change their shape and structure. acs.org

MD simulations can be used to explore the potential energy surface of a system, identifying stable and metastable conformations. ucr.edu This is particularly useful for understanding the structural diversity of Pt2W nanoparticles and how different conformations might exhibit different properties. acs.org In the context of defects, MD can be used to study their influence on the mechanical and structural properties of tungsten-based materials by simulating the behavior of vacancies, interstitials, and their clusters. lu.semdpi.com The forces in MD simulations are typically calculated using a force field, which is a set of parameters that describe the potential energy of the system. nih.gov

Ligand Field Molecular Mechanics (LFMM)

Ligand Field Molecular Mechanics (LFMM) is a specialized molecular mechanics method designed to accurately model transition metal complexes. acs.org It extends traditional force fields by explicitly including a term for the ligand field stabilization energy (LFSE). cardiff.ac.uknih.gov This makes it particularly well-suited for studying systems containing transition metals like platinum.

The LFMM approach allows for the accurate modeling of the geometries and conformational energies of metal complexes. acs.org It can automatically handle phenomena like Jahn-Teller distortions, which are common in transition metal chemistry. nih.gov While not as widely applied to metallic alloys as to coordination complexes, the principles of LFMM could be adapted to model the local coordination environment of platinum and tungsten atoms within the Pt2W alloy, providing insights into the electronic effects that influence its structure. The method has been shown to be a computationally efficient alternative to more expensive quantum mechanics/molecular mechanics (QM/MM) methods for modeling metalloproteins. rsc.org

Cluster Expansion Techniques for Phase Diagram Prediction

Cluster expansion is a powerful computational technique used to predict the phase diagram of alloys. aps.orgarxiv.org It allows for the efficient calculation of the energy of any atomic configuration of an alloy system based on the energies of a small set of ordered structures calculated from first principles. brown.edu This method is ideal for studying order-disorder transitions and predicting the stable phases of an alloy at different temperatures and compositions. aps.org

The cluster expansion formalism represents the energy of the alloy as a sum of contributions from different clusters of atoms (pairs, triplets, etc.). acs.orgarxiv.org Once the parameters of the expansion are determined by fitting to a training set of first-principles calculations, it can be used in conjunction with Monte Carlo simulations to explore the vast configurational space of the alloy and determine its thermodynamic properties, including the phase diagram. brown.eduacs.org This approach has been successfully applied to a wide range of metallic systems. arxiv.org

Machine Learning Applications for Surface Energy Prediction (e.g., Crystal Graph Convolutional Neural Networks)acs.org

The prediction of material properties through computational methods has been significantly advanced by the application of machine learning (ML). nih.govarxiv.org Traditional methods like Density Functional Theory (DFT), while accurate, are computationally expensive, limiting their use in high-throughput screening of new materials. ornl.gov ML models, trained on existing DFT data, can offer predictions with comparable accuracy at a fraction of the computational cost. ornl.govarxiv.org

A particularly powerful ML approach for crystalline materials is the Crystal Graph Convolutional Neural Network (CGCNN). researchgate.netarxiv.orgaps.org This framework circumvents the need for manual feature engineering by representing crystal structures as graphs. researchgate.netaps.org In this representation, atoms are treated as nodes and the connections or bonds between them are the edges. researchgate.netaps.org Both the nodes and edges are characterized by vectors containing information about the atoms (e.g., atomic number, electronegativity) and bonds (e.g., bond length). researchgate.net A convolutional neural network is then applied to this graph to learn the intricate relationships between the crystal structure and its properties. researchgate.netaps.org

The CGCNN framework has proven to be a versatile and accurate tool for predicting a wide array of material properties for diverse crystal types and compositions, often achieving accuracy on par with DFT calculations after being trained on a sufficient dataset (typically around 10,000 data points). researchgate.netarxiv.orgaps.org For bimetallic alloys such as Platinum--tungsten (2/1), CGCNNs can be trained to predict crucial catalytic properties. Surface energy, a key parameter determining the stability and reactivity of catalyst surfaces, is one such property that can be accurately and efficiently predicted. By rapidly screening different surface facets and compositions, these models can accelerate the discovery of stable and active catalytic surfaces. ornl.gov The ability of the model to extract the contributions of local atomic environments to a global property also makes it an interpretable tool, offering insights for rational materials design. researchgate.netarxiv.orgaps.org

Table 1: Properties Predictable by Crystal Graph Convolutional Neural Networks (CGCNN) for Crystalline Materials
PropertyDescriptionRelevance to Pt2W CatalysisTypical Reported Accuracy (vs. DFT)
Formation EnergyThe energy released or absorbed when a compound is formed from its constituent elements. ornl.govIndicates the thermodynamic stability of the Pt2W alloy.Low Mean Absolute Error (MAE)
Surface EnergyThe excess energy at the surface of a material compared to the bulk.Crucial for predicting nanoparticle shape, stability, and surface reactivity.High correlation with DFT values
Adsorption EnergyThe energy change when a molecule or atom binds to a surface.Directly relates to catalytic activity by determining the strength of reactant/intermediate binding.Predictive with high fidelity
Bulk ModulusA measure of a material's resistance to compression. ornl.govIndicates the mechanical stability of the catalyst support and material.Low Mean Absolute Error (MAE) ornl.gov
Electronic Band GapThe energy difference between the valence band and the conduction band.Determines the electronic conductivity and properties of the catalyst.High predictive accuracy

Theoretical Frameworks for Catalyst Design

Surface Micro-Kinetics and Sabatier Principle in Heterogeneous Catalysisacs.org

The design of effective heterogeneous catalysts like Platinum--tungsten (2/1) is guided by fundamental theoretical principles that connect material properties to catalytic performance. At the heart of this understanding lies the Sabatier Principle, a qualitative concept stating that the interaction between a catalyst surface and the reacting molecules should be "just right"—neither too strong nor too weak. wikipedia.orgnumberanalytics.comnumberanalytics.com

This principle is often visualized using a "volcano plot," which graphs catalytic activity against a descriptor for binding strength, such as the heat of adsorption of a key reactant or intermediate. wikipedia.orgnumberanalytics.com The plot typically shows activity peaking at an intermediate binding energy, creating a shape that resembles a volcano. wikipedia.org The goal in catalyst design is to engineer a material that sits (B43327) at or near the peak of this volcano for a specific chemical reaction.

Surface micro-kinetics involves the detailed study of the elementary steps of a catalytic reaction on a surface, including adsorption, diffusion, chemical transformation of intermediates, and desorption. For a Pt2W catalyst, the presence of tungsten fundamentally alters the electronic structure of the platinum atoms. acs.orgnih.gov This electronic modification, often involving charge transfer between the two metals, directly influences the adsorption energies of reactants and intermediates on the platinum sites. acs.org By carefully controlling the Pt:W ratio and the atomic arrangement at the surface, it is possible to fine-tune these binding energies. This tuning allows for the optimization of the catalyst's performance by moving its position along the volcano plot, thereby using the Sabatier Principle as a predictive guide for designing more efficient Pt2W catalysts. numberanalytics.comnumberanalytics.com

Table 2: Illustration of the Sabatier Principle in Catalyst Design
Binding Energy of IntermediateInteraction StrengthConsequence for Catalytic CycleResulting Catalytic Activity
Very LowToo WeakReactant adsorption is slow and inefficient; activation barrier is too high. wikipedia.orgLow
Intermediate"Just Right"Adsorption, surface reaction, and desorption steps are all balanced and facile. wikipedia.orgwordpress.comHigh (Optimal)
Very HighToo StrongProduct or intermediates bind irreversibly, poisoning the active sites; desorption is the rate-limiting step. wikipedia.orgwordpress.comLow

Descriptors and Site Isolation Concepts in Catalysiswordpress.comnortheastern.edu

Another powerful concept in catalyst design, particularly for bimetallic systems, is site isolation. numberanalytics.comresearchgate.net This concept involves the spatial separation of active catalytic sites by a less active or inert component. numberanalytics.comresearchgate.net In a Pt2W alloy, the platinum atoms are typically the primary active sites for many reactions, while tungsten may be less active or serve a different role. By arranging tungsten atoms around single or small ensembles of platinum atoms on the surface, one can create isolated active sites.

This architectural control offers several advantages:

Enhanced Selectivity : By restricting reactions to specific, well-defined single sites, side reactions that require larger ensembles of active atoms can be suppressed. researchgate.net

Improved Durability : The isolating element (tungsten) can prevent the migration and agglomeration of the active element (platinum) at high temperatures, improving the catalyst's thermal stability.

Resistance to Poisoning : Isolation can limit the buildup of deactivating species, such as carbon deposits (coke), which may require multiple adjacent active sites to form.

The preparation of well-defined single-site catalysts, where every active center is identical and isolated, represents the ultimate goal of this concept. acs.org For the Platinum--tungsten (2/1) system, leveraging both electronic descriptors and the principle of site isolation provides a robust theoretical framework for designing catalysts with tailored activity, selectivity, and stability. acs.orgnih.gov

Table 3: Key Concepts in the Design of Pt2W Catalysts
ConceptDefinitionApplication to Platinum--Tungsten (2/1)
Catalytic DescriptorA measurable or computable property that correlates with catalytic performance.The d-band center of surface Pt atoms can be used to predict adsorption strength and tune catalytic activity.
Site IsolationThe spatial separation of active catalytic sites by a less active component. numberanalytics.comresearchgate.netW atoms can isolate single or small clusters of Pt atoms, enhancing selectivity and preventing deactivation.
Electronic EffectModification of the electronic properties of one element by another in an alloy.Charge transfer from W to Pt alters Pt's reactivity, tuning it for optimal performance. acs.org
Geometric Effect (Ensemble Effect)The influence of the size and shape of the active site ensemble on the reaction.Controlling the number of contiguous Pt atoms on the surface can dictate reaction pathways and product distribution.

Catalytic Mechanisms and Surface Science Phenomena in Platinum Tungsten 2/1 Systems

Hydrogen Oxidation Reaction (HOR) and Proton Exchange Membrane Fuel Cells (PEMFCs)

The introduction of tungsten into the platinum lattice induces significant modifications to the electronic structure of platinum, which is a key factor in improving both HOR activity and CO tolerance. This modulation is primarily understood through the lens of d-band theory. The interaction between platinum and tungsten atoms leads to a downshift in the Pt d-band center. This shift is a consequence of charge transfer and orbital hybridization between the Pt 5d and W 5d states.

A lower d-band center in platinum weakens the chemisorption of CO. The bonding of CO to platinum surfaces involves a donation of electrons from the CO 5σ orbital to the Pt d-band, and a back-donation of electrons from the Pt d-band to the CO 2π* antibonding orbital. A downshift in the d-band center reduces this back-donation, thereby weakening the Pt-CO bond. This facilitates the removal of CO from the catalyst surface, freeing up active sites for the hydrogen oxidation reaction.

Theoretical calculations have shown that negatively charged platinum atoms adjacent to tungsten atoms can provide more favorable hydrogen adsorption energies for the HOR, leading to significantly enhanced activity. This electronic modification not only improves CO tolerance but also optimizes the binding energy of hydrogen intermediates, striking a balance that is crucial for efficient catalysis.

Table 1: Effect of Tungsten on Platinum Electronic Properties and Catalytic Activity

Catalyst SystemKey Electronic EffectImpact on HOR ActivityImpact on CO Tolerance
Platinum-Tungsten (2/1)Downshift of Pt d-band centerEnhancedSignificantly Improved
Pure PlatinumHigher Pt d-band centerHigh, but susceptible to poisoningLow

Recent advances in catalyst design have highlighted the significant role of atomically dispersed tungsten on the catalyst support for enhancing CO tolerance. In Platinum-Tungsten (2/1) systems, tungsten does not only act as an alloying element but can also exist as atomically dispersed oxophilic species. These tungsten sites readily adsorb hydroxyl species (OH_ads) from the water in the fuel cell environment at lower potentials compared to pure platinum.

This "bifunctional mechanism" is critical for CO removal. The adsorbed CO on the platinum sites (Pt-CO) can react with the adjacent OH species on the tungsten sites (W-OH) to form CO2, which then desorbs, regenerating the active platinum sites. This process is known as the Langmuir-Hinshelwood mechanism. The oxophilic nature of tungsten is therefore instrumental in promoting the oxidative removal of CO, a key poisoning intermediate. The presence of these atomically dispersed tungsten sites ensures a high availability of OH species in close proximity to the Pt-CO sites, accelerating the cleaning of the catalyst surface.

Methanol (B129727) Oxidation Reaction (MOR) and Direct Methanol Fuel Cells (DMFCs)

Direct Methanol Fuel Cells (DMFCs) offer advantages in terms of fuel storage and handling, but the sluggish kinetics of the methanol oxidation reaction and the poisoning of platinum catalysts by carbonaceous intermediates, primarily CO, are major hurdles. Platinum-Tungsten (2/1) alloys have demonstrated improved performance for MOR, which can be attributed to several key factors.

Similar to the HOR, the electronic interaction between platinum and tungsten in the Pt2W alloy plays a crucial role in enhancing MOR activity. The alloying of tungsten with platinum leads to a modification of the platinum d-band electronic structure, resulting in a downward shift of the d-band center. bohrium.com This downshifting weakens the chemisorption of CO-like intermediates on the platinum surface. bohrium.com

In ternary alloy systems incorporating platinum and tungsten, such as those with copper, the hydrogen spillover effect has been identified as a contributing factor to enhanced MOR performance. science.gov Hydrogen spillover is a phenomenon where hydrogen atoms are formed on one catalytic site (e.g., platinum) and then migrate to another component of the catalyst (e.g., tungsten oxide species on the support).

During methanol oxidation, various dehydrogenation steps occur. The hydrogen spillover mechanism can facilitate the removal of adsorbed hydrogen from the platinum surface, potentially freeing up active sites for the adsorption of other reactants and intermediates. In the context of a ternary CuWPt alloy, it has been proposed that this effect helps to "clean" the active Pt sites, contributing to improved activity for the MOR. science.gov This mechanism highlights the complex and multifaceted nature of catalytic enhancement in multi-component systems.

The use of tungsten carbide (WC) as a support or co-catalyst for platinum has shown significant promise for DMFC applications. The interface between platinum and tungsten carbide is a region of unique reactivity. Theoretical studies have shown that there is a significant charge transfer between the platinum monolayer and the tungsten carbide support. Specifically, on a W-terminated WC surface, charge is transferred from the tungsten atoms of the support to the platinum atoms, modifying the electronic properties of platinum.

This electronic modification, similar to the effect in a Pt-W alloy, can weaken the adsorption of CO and facilitate its oxidation. Furthermore, tungsten carbide itself can be active for water dissociation, providing the necessary hydroxyl species for CO oxidation at the Pt-WC interface. Calculations of methanol oxidation on Pt-modified WC catalysts have indicated that these systems can exhibit good reactivity and a favorable onset potential for the reaction. The synergistic effect at the Pt-WC interface, therefore, offers a robust strategy to enhance both methanol decomposition and resistance to CO poisoning.

Synergistic Effects in Bimetallic Pt/WC Catalysts

In processes like methanol electro-oxidation, a clear synergistic mechanism has been identified. Surface science studies have shown that the tungsten carbide component is more active in the initial dissociation of methanol to form methoxy (B1213986) (CH₃O) intermediates. acs.org Subsequently, the platinum sites excel at the cleavage of the C-H bonds in the methoxy group. acs.org This cooperative pathway is more efficient and can eliminate undesirable side reactions, such as the formation of methane, which might occur on a single-component catalyst. acs.org The stability of the catalyst is also improved; submonolayer coverages of platinum on tungsten carbide films enhance the material's resistance to oxidation, particularly at higher voltages, without significantly compromising the high activity of the WC support. acs.org This interplay, where each component facilitates a critical step in the reaction sequence, is the foundation of the synergistic effect in Pt/WC systems. figshare.com

Hydrocarbon Reforming and Selective C-H Activation

Platinum-tungsten systems are highly effective in hydrocarbon reforming, a critical process in the petroleum industry for increasing the octane (B31449) number of gasoline. psu.edu These catalysts operate through complex mechanisms to restructure hydrocarbon molecules, involving the selective activation of carbon-hydrogen (C-H) bonds.

Bifunctional Catalysis in n-Heptane Reforming

The catalytic reforming of n-heptane over platinum-tungsten catalysts supported on materials like gamma-alumina (γ-Al₂O₃) proceeds through a bifunctional mechanism. mdpi.com This mechanism requires two distinct types of active sites on the catalyst: metallic sites and acidic sites.

Metallic Function: Provided by the platinum nanoparticles, these sites are responsible for hydrogenation and dehydrogenation reactions. In n-heptane reforming, paraffins are dehydrogenated on the Pt sites to form olefin intermediates. mdpi.com

Acidic Function: Provided by the support material (e.g., alumina), these sites catalyze skeletal rearrangement reactions like isomerization and cyclization. The olefin intermediates formed on the metallic sites migrate to the acidic sites of the support, where they are converted into branched isomers or cyclic compounds. mdpi.com

Influence of Tungsten on Support Acidity and Platinum Catalytic Properties

The addition of tungsten to platinum-on-alumina catalysts has a significant modifying effect on both the support and the platinum itself. Tungsten alters the acidic properties of the alumina (B75360) support, which is a key factor in controlling the reaction pathways during reforming. researchgate.net Specifically, the presence of tungsten tends to increase the catalyst's selectivity towards isomerization while suppressing undesirable cracking reactions, which lead to the formation of lower-value light gases. rsc.org

Studies using techniques like temperature-programmed desorption (TPD) have shown that modifying alumina with acidic species can enhance its surface acidity. rsc.org Tungsten functions as such a modifier, influencing the distribution and strength of the acid sites. This tailored acidity steers the reaction mechanism away from cracking and towards the formation of more valuable branched isomers. Furthermore, tungsten modifies the electronic properties of the platinum nanoparticles, which can influence their intrinsic activity and stability during the demanding conditions of catalytic reforming. rsc.org

CatalystSupport ModifierKey FindingPredominant Product ClassSource
Pt/Al₂O₃NoneStandard bifunctional catalyst.Mix of isomers, aromatics, and cracked products. mdpi.com
Pt-W/γ-Al₂O₃Tungsten (W)Tungsten modifies support acidity and Pt properties.Higher selectivity for isomerization, lower for cracking. researchgate.net
Pt/Cl-Al₂O₃Chlorine (Cl)Enhanced Lewis acidity induces high reaction rates.Higher olefin products, fewer cracking products. rsc.org

Platinum Group Metal (PGM)-Doped Tungsten Phosphates for Selective Oxidation

A novel approach for the selective C-H activation of lower alkanes involves the use of platinum group metals (PGMs) doped into a tungsten phosphate (B84403) matrix. acs.orgacs.org These catalysts are designed for the selective oxidation of hydrocarbons like n-butane and propane (B168953) into valuable oxygenates, such as maleic anhydride (B1165640) and acrylic acid, respectively. rug.nlmpg.de This represents a significant departure from traditional PGM catalysts, which are typically known for promoting the complete combustion of hydrocarbons to carbon dioxide and water. acs.org

Two primary concepts have been developed for these catalysts:

Concept A: Unsupported crystalline tungsten phosphates that incorporate PGM (e.g., Ru, Rh, Pd, Pt) active sites directly into the crystal structure, which can have a ReO₃-type structure. acs.org

Concept B: PGM-based active sites diluted through the synthesis of X-ray amorphous tungsten phosphates supported on a carrier like silica (B1680970) (SiO₂). acs.org

These materials operate by isolating the PGM active sites within the tungsten phosphate matrix, a strategy that is crucial for controlling the reaction's selectivity. acs.orgnih.gov

Role of Tungsten in Suppressing Total Oxidation Products

The key role of the tungsten phosphate matrix in PGM-doped catalysts is to suppress the formation of total oxidation products (CO₂ and H₂O). acs.orgacs.org Platinum group metals are inherently very active for complete combustion. rug.nl However, by isolating the PGM active sites within the tungsten phosphate structure, the catalyst's behavior is fundamentally altered. nih.gov

This "site isolation" strategy prevents the reactant molecules and intermediate products from undergoing repeated oxidation steps on the highly active PGM sites, which would lead to complete combustion. nih.gov The tungsten phosphate matrix effectively moderates the extreme reactivity of the PGM, enabling the reaction to stop at the partial oxidation stage, yielding the desired oxygenated products with high selectivity. acs.orgrug.nl This approach has successfully challenged the long-held belief that vanadium is an essential component for the selective oxidation of lower alkanes, demonstrating that properly engineered tungsten-based materials can achieve high selectivity. nih.gov

Catalyst SystemReactantTarget ProductKey Role of Tungsten MatrixSource
PGM-Doped Tungsten Phosphaten-ButaneMaleic AnhydrideIsolates PGM sites to prevent over-oxidation. rug.nl
PGM-Doped Tungsten PhosphatePropaneAcrolein/Acrylic AcidModerates PGM reactivity for selective oxidation. acs.orgacs.org
PGM-Doped Tungsten PhosphatePropyleneAcrolein/Acrylic AcidEnhances selectivity towards value-added oxygenates. researchgate.net

Oxygen Reduction Reaction (ORR)

In the field of electrocatalysis, particularly for fuel cells, the slow kinetics of the oxygen reduction reaction (ORR) at the cathode is a major challenge. confex.com Alloying platinum with other metals is a primary strategy to enhance catalytic activity and durability while reducing the reliance on expensive platinum. mdpi.commdpi.com Platinum-tungsten bimetallic systems have emerged as highly promising catalysts for this purpose, demonstrating significant improvements in both performance and stability. nih.govmdpi.com

The strong metallic bond formed between platinum and tungsten atoms results in an alloy that is exceptionally stable, especially in the harsh acidic environments of proton-exchange membrane fuel cells (PEMFCs). mdpi.com The inclusion of tungsten can serve as an "adhesive," stabilizing the structure and preventing the dissolution of platinum or other less noble transition metals from the catalyst over time. mdpi.com Furthermore, theoretical and experimental studies show that tungsten doping modifies the electronic structure of platinum, including the Pt-Pt bond distance and surface strain. nih.govnih.gov This optimization of the electronic and geometric properties leads to a more favorable binding energy for oxygen-containing species, thereby accelerating the ORR kinetics. nih.gov

Research on various Pt-W alloy compositions has confirmed their superior performance. For instance, a PtW₂ alloy catalyst exhibited a mass activity nearly four times higher than that of pure Pt catalysts and showed exceptional durability with almost no loss in activity after 30,000 cycles. researchgate.net Similarly, a tungsten-doped Pt-Co catalyst (L1₀-W-PtCo/C) demonstrated a high initial mass activity and lost only 17.5% of it after 30,000 cycles, showcasing the critical role of tungsten in creating robust and highly active ORR electrocatalysts. nih.gov

CatalystMass Activity (MA)Stability MetricKey FindingSource
Pt₂CuW₀.₂₅-4.1% MA loss after 30,000 cyclesW atoms act as an adhesive, enhancing structural stability. mdpi.com
L1₀-W-PtCo/C0.57 A mgPt⁻¹ (initial)17.5% MA loss after 30,000 cyclesW doping modifies Pt-Pt distance and surface strain, enhancing stability. nih.gov
PtW₂ Alloy~4x higher than pure PtAlmost no activity change after 30,000 cyclesDemonstrates superior durability and efficiency as a Pt-lean catalyst. researchgate.net
Commercial Pt/CBaselineSignificant activity loss under similar conditions.Serves as a benchmark for performance comparison. nih.govmdpi.com

Performance of Platinum-Tungsten Carbide Catalysts

Tungsten carbide has garnered significant attention as a catalyst and a catalyst support due to its platinum-like catalytic behavior in certain surface reactions. nih.gov This similarity is attributed to the modification of tungsten's surface electronic properties by carbon, making them resemble those of platinum. nih.gov When platinum itself is supported on tungsten carbide (Pt/WC), the resulting system often exhibits enhanced performance and stability compared to conventional carbon-supported platinum (Pt/C) catalysts, particularly for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR). sc.edursc.org

The primary advantage of using tungsten carbide as a support is the potential to drastically reduce the required platinum loading without sacrificing catalytic activity. rsc.orgrsc.org Studies on monolayer-equivalent platinum on tungsten carbide (ML Pt/WC) show that these catalysts have chemical and electronic properties very similar to bulk platinum for simple reactions like the HER. rsc.org Research has demonstrated that Pt/WC catalysts can achieve equivalent HER activities with a nearly tenfold reduction in Pt loading compared to bulk platinum catalysts. rsc.org

The stability of Pt/WC catalysts is a significant advantage. In comparative studies, a Pt/WC system lost only 4% of its HER/HOR activity during aging tests, whereas a commercial Pt/C catalyst lost over 20% under identical conditions. sc.edu This enhanced stability is crucial for long-term applications in devices like fuel cells and electrolyzers. rsc.org The performance of these catalysts is also influenced by the synthesis method. An in-situ process for creating tungsten carbide/carbon black-supported platinum (Pt/WₓC/CB) has been shown to improve mass catalytic activity for methanol oxidation by approximately 2.4 times compared to a commercial catalyst. rsc.org This enhancement is partly attributed to a hydrogen spillover effect. rsc.org

The catalytic activity for the HER on Pt/WC catalysts is notable for its low overpotential and favorable kinetics. Nanoscale Pt/WC catalysts have demonstrated high activity with an overpotential at 10 mA·cm⁻² (η10) of 32.3 mV and a Tafel slope of 30 mV·dec⁻¹ in acidic solutions. mdpi.com

Table 1: Performance Comparison of Platinum-Tungsten Carbide Catalysts for HER

Catalyst SystemOverpotential (η10)Tafel Slope (mV·dec⁻¹)Key FindingsSource(s)
Pt/WC (nanoscale)32.3 mV30 mV·dec⁻¹Showed highest activity compared to WC and commercial Pt/C due to excellent conductivity and structural stability. mdpi.com mdpi.com
Pt/W₂C (7.5 wt% Pt)Not specifiedNot specifiedCatalytic activity was about 3 times higher than a commercial 20 wt.% Pt catalyst. mdpi.com mdpi.com
Pt/WCNot specifiedNot specifiedDemonstrated significantly better stability (4% activity loss) compared to Pt/C (>20% loss) during aging. sc.edu sc.edu

Impact of Surface Defects and Coordination on Activity

The catalytic activity of materials is intrinsically linked to their surface structure at the atomic level. Surface atoms, which have fewer nearest neighbors and are therefore in a state of low coordination, exhibit different electronic structures and higher chemical reactivity compared to atoms in the bulk material. pnas.org In platinum-tungsten systems, surface defects, such as vacancies or step edges, play a crucial role in determining the stability and activity of the catalyst. researchgate.net

Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) on platinum nanoparticles supported on defective carbon substrates show that Pt clusters bind more strongly as the size of the vacancy defect increases. researchgate.net The structure and symmetry of these defects influence the formation of the Pt clusters, which in turn affects their stability and catalytic function. researchgate.net For instance, the presence of oxygen-free, highly symmetric defects on a graphene support is critical for effectively anchoring Pt clusters and promoting the formation of symmetrical clusters. researchgate.net

The interaction between the platinum catalyst and the support material can lead to the formation of unique active sites. For example, the interaction between Pt and a ceria support can result in Raman bands associated with Pt–O–Ce and Pt–O vibrations, which are characteristic of platinum single sites. unipd.it Similarly, in Pt-W systems, the coordination environment around a platinum atom is modified by the presence of tungsten. This modification of the electronic structure can weaken the bonds between platinum and adsorbed reaction intermediates, such as CO, facilitating their oxidation and removal, thereby enhancing reaction rates and poison resistance. lidsen.commdpi.com The presence of defects on the support can anchor the metallic nanoparticles, preventing their agglomeration and preserving the catalytically active surface area over time. researchgate.net

Hydrogen Evolution Reaction (HER)

The platinum-tungsten system, particularly involving tungsten oxides and carbides, is highly relevant for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel.

Proton Insertion and Structural Transformations in Tungsten Oxides

Tungsten oxides (WO₃), which can be present as supports or as species formed during the synthesis or operation of Pt-W catalysts, play a dynamic role in the HER. sc.edursc.org A key mechanism influencing their activity is electrochemical proton insertion. aip.orgosti.govresearchgate.net Research has established an inverse relationship between the degree of proton insertion into tungsten oxides and the overpotential required for the HER; greater proton insertion leads to a lower overpotential and higher HER activity. aip.orgosti.govresearchgate.net

This phenomenon is explained by several hypotheses:

Electronic Band Structure Modification : Proton insertion changes the electronic band structure of the tungsten oxide. aip.orgosti.govresearchgate.net

Surface Adsorption Energy : The presence of protons within the bulk material can influence the Gibbs free energy of hydrogen adsorption (ΔG H,ads) at the surface active sites. aip.orgosti.govresearchgate.net

Mechanistic Participation : The inserted protons may themselves participate directly in the HER mechanism. aip.orgosti.govresearchgate.net

Structural transformations in the tungsten oxide host are coupled with proton insertion. For example, an octylamine-pillared tungsten oxide (OA-WO₃), which initially suppresses proton insertion and shows poor HER activity, can electrochemically transform into tungsten oxide dihydrate (WO₃·2H₂O) in an acidic electrolyte. osti.gov This transformation is marked by the emergence of new peaks in X-ray diffraction patterns and results in significantly increased proton insertion capacity and improved HER performance. osti.gov The reversibility of this proton insertion process is crucial, as the materials can return to their original structure after electrochemical cycling. aip.org

Table 2: Correlation between Proton Insertion and HER Overpotential in Tungsten Oxides

MaterialProton Insertion CapacityHER Overpotential (at 10 mA cm⁻²)Key ObservationSource(s)
WO₃·H₂OHigh470 mVLower overpotential correlates with higher proton insertion. osti.gov
WO₃·2H₂OModerate502 mVDemonstrates the trend of insertion capacity affecting HER activity. osti.gov
OA-WO₃Low/Suppressed682 mVLack of proton insertion leads to a high overpotential for HER. osti.gov
OA-WO₃ (after 200 cycles)IncreasedNot specifiedTransforms to a WO₃·2H₂O structure, increasing insertion capacity. osti.gov

Correlation Between Crystal Symmetry, Electronic Conductivity, and HER Activity

The insertion of protons or other ions into the tungsten oxide lattice not only affects the stoichiometry but also induces significant changes in crystal symmetry and electronic properties. nih.gov Studies using lithium-ion intercalation as an analogue for proton insertion have shown that as ions are inserted into the octahedral cavities of the WO₃ lattice, the material undergoes a sequential phase transition from low to high symmetry (e.g., monoclinic → tetragonal → cubic). nih.gov

This structural evolution is fundamentally governed by electron transfer from the inserted ion to the WO₆ octahedra. nih.gov This transfer weakens the W-O bonds and modifies the system's band structure, which can trigger an insulator-to-metal transition. nih.gov The resulting increase in electronic conductivity is a critical factor for efficient electrocatalysis, as it facilitates charge transfer processes required for the HER.

X-ray absorption studies on tungsten oxide films during electrochromic switching (which also relies on ion intercalation) confirm these electronic changes. researchgate.net The process involves the filling and unfilling of the W 5d-O 2p conduction band states, directly altering the material's electronic properties. researchgate.net While materials with similar proton compositions and crystal symmetries can exhibit different HER activities, it is hypothesized that kinetic factors, such as the rate of solid-state proton diffusion, also play a crucial role. researchgate.net Ultimately, the HER activity in these systems is a complex function of proton composition, crystal structure, electronic conductivity, and proton transport kinetics, all of which are modulated by the dynamic process of proton insertion. researchgate.net

Fundamental Surface Interactions and Adsorption Studies

Understanding the fundamental interactions at the interface between platinum and tungsten is essential for explaining the catalytic properties of the bimetallic system.

Investigations of Intermetallic Surface Compounds and Superstructures

When platinum is deposited on a tungsten surface, strong interactions can lead to the formation of intermetallic compounds and ordered surface superstructures, especially upon thermal treatment. iaea.org Field electron microscopy studies of submonolayer platinum on a tungsten micro-crystal have shown that annealing at diffusion temperatures (648–742 K) can induce faceting of the tungsten surface. iaea.org At higher temperatures (around 1100 K), alloying of platinum with tungsten is detected. iaea.org

The formation of these bimetallic surfaces creates electronic and chemical properties that are distinct from those of the individual metals. acs.org The interaction between Pt and W atoms modifies the electronic d-band structure, which is a key determinant of a metal's ability to adsorb reactants and catalyze reactions. nih.gov Theoretical studies emphasize the importance of the Pt-W relationship for achieving high catalytic activity in reactions like H₂ production. researchgate.net The formation of Pt-W intermetallic compounds can enhance catalytic performance by creating bifunctional sites or by electronically modifying the Pt atoms to optimize the adsorption energy of reaction intermediates. This principle is analogous to other platinum bimetallic systems, such as Pt-Sn, where surface alloying leads to distinct structural and chemical properties. diva-portal.org These well-defined intermetallic structures are a key area of investigation for designing catalysts with tailored activity and selectivity.

Adsorbate Structures and Bonding Strengths on Pt-W Surfaces

The adsorption of molecules on the surface of Platinum-Tungsten (Pt-W) alloys is a critical aspect of their catalytic functionality. The formation of bimetallic systems, such as Platinum--tungsten (2/1), leads to significant modifications in the electronic and geometric structure of the platinum atoms, which in turn alters their interaction with various adsorbates. These changes in adsorbate structures and bonding strengths are fundamental to the enhanced catalytic activity and selectivity observed in many reactions.

The primary mechanism behind the altered adsorption properties of Pt-W alloys is the electronic or "ligand" effect. When platinum is alloyed with a more electropositive element like tungsten, there is a modification of the Pt d-band electronic structure. This change in the d-band center of platinum directly influences the strength of the bonds formed with adsorbate molecules. A downward shift in the d-band center relative to the Fermi level generally leads to a weakening of the adsorbate bond, which can be beneficial for catalytic reactions where strong binding of intermediates can poison the catalyst surface.

Research Findings on Adsorbate Interactions

Detailed research, often employing Density Functional Theory (DFT) calculations, has provided insights into how the presence of tungsten modifies the adsorption behavior of platinum. While comprehensive data across all possible adsorbates on a Pt2W(111) surface is not extensively documented in publicly available literature, key findings for important adsorbates like hydrogen have been reported.

One significant study highlighted the enhanced activity of Pt-W systems for the hydrogen evolution reaction (HER). Theoretical calculations within this study revealed that the presence of tungsten atoms adjacent to platinum atoms leads to a more favorable adsorption energy for hydrogen. researchgate.net This suggests that tungsten donates some electron density to the neighboring platinum atoms, making them more reactive towards hydrogen.

The table below summarizes the conceptual effect of tungsten on the hydrogen adsorption energy on adjacent platinum sites, as inferred from theoretical studies.

AdsorbateSurfaceEffect of Tungsten AlloyingReference
Hydrogen (H)Platinum-Tungsten AlloyFavorable modification of hydrogen adsorption energy on Pt sites researchgate.net

This modification of the electronic environment of the platinum atoms is crucial. For a catalytic cycle to be efficient, the bonds with reactants and intermediates must be strong enough to allow for their activation but weak enough to permit the timely desorption of products. The alloying of platinum with tungsten provides a mechanism to tune these bonding strengths to an optimal level for specific chemical transformations.

While the primary focus of available research has been on adsorbates like hydrogen, similar principles apply to the adsorption of other key molecules in catalysis, such as carbon monoxide (CO) and oxygen (O). The interaction of these molecules with the Pt-W surface will also be governed by the modified electronic properties of the platinum sites, leading to changes in their respective adsorption energies and preferred binding configurations compared to a pure platinum surface. However, specific quantitative data for CO and O adsorption on a defined Pt2W surface requires further dedicated investigation.

Phase Stability and Transformations in Platinum Tungsten 2/1 Systems

Binary Phase Diagram Re-evaluation and Intermediate Phase Identification

The platinum-tungsten (Pt-W) binary system is characterized by a series of solid solutions and the formation of intermetallic compounds. The phase diagram for this system shows a broad face-centered cubic (FCC) phase region on the platinum-rich side, while body-centered cubic (BCC) tungsten exhibits very limited solubility for platinum. researchgate.net Early investigations identified a continuous series of solid solutions at high temperatures, extending up to 62 weight percent tungsten. dtic.mil

More recent re-evaluations, leveraging computational methods such as the Calculation of Phase Diagrams (CALPHAD) technique and ab initio electronic-structure calculations, have been undertaken to refine the thermodynamic understanding of the Pt-W system. researchgate.net These studies have been crucial in resolving discrepancies between experimental data and theoretical predictions, particularly concerning the enthalpy of metastable phases. researchgate.net Within this system, an intermetallic phase with a stoichiometry corresponding to Pt2W (a mole fraction of tungsten, x, of approximately 0.33) has been identified. rsc.org DFT-based thermodynamic studies have confirmed that this intermetallic phase is stable over a wide range of temperatures. rsc.org The combination of experimental analysis and advanced computational modeling continues to provide a more accurate picture of the stable and metastable phases present in the Pt-W binary phase diagram. researchgate.netresearchgate.net

Solid-State Reaction Kinetics at Elevated and Low Temperatures

The formation of a specific polymorph in a solid-state reaction is governed by a complex interplay between thermodynamics and kinetics. escholarship.org While thermodynamics dictates the most stable phase, kinetic factors can favor the nucleation and growth of a metastable phase, particularly if the reaction energy is managed through precursor selection. escholarship.org Kinetic analysis of solid-state transformations, often described by models such as the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, can reveal the mechanisms of phase growth, such as whether it proceeds via one-dimensional, two-dimensional, or three-dimensional growth. acs.org

The specific kinetics of solid-state reactions to form the Pt2W intermetallic phase are influenced by factors such as reaction temperature, time, and the physical state of the precursors (e.g., powder size). At elevated temperatures, diffusion rates increase, facilitating the atomic rearrangement necessary for the formation of the ordered intermetallic structure. At lower temperatures, kinetic barriers may be significant, potentially leading to the formation of metastable or amorphous phases. The theoretical framework for controlling polymorph selectivity suggests that the reaction pathway can be designed to target specific, potentially metastable, crystalline structures by carefully choosing precursors and controlling the reaction energy. escholarship.org

Influence of Composition on Crystallinity and Phase Evolution

Composition is a critical parameter that dictates the crystallinity and phase evolution in the Pt-W system. The thermodynamic driving force for the formation of the Pt2W intermetallic is strongly dependent on composition. The Gibbs free energy of mixing in the Pt-W system decreases rapidly as the composition approaches the intermetallic stoichiometry (x=0.33), indicating a strong tendency to form the ordered Pt2W phase at this composition. rsc.org This sharp energy minimum suggests that even small deviations from the 2:1 stoichiometry can lead to the formation of different phases or two-phase mixtures.

Table 1: Influence of Composition on Phase Characteristics in Metallic Systems

FactorInfluence on Phase and CrystallinityRelevant System ExampleCitation
Stoichiometry A sharp decrease in the Gibbs free energy of mixing occurs near the intermetallic composition, providing a strong driving force for the formation of the ordered phase.Platinum-Tungsten (Pt-W) rsc.org
Deposition Conditions The composition of electrodeposited alloys can dictate the morphology (e.g., coherent layers vs. dendrites) and phase (e.g., solid solution vs. two-phase).Platinum-Rhodium (Pt-Rh), Iridium-Platinum (Ir-Pt) researchgate.net
Crystallization Process The evolution of crystallinity from an amorphous state can alter the composition of the remaining amorphous matrix.Platinum-Phosphorus (Pt-P) core.ac.uk
Environmental Interaction Dissolution of elements from the environment can induce localized phase transitions (e.g., FCC to HCP).Nickel (Ni) with Hydrogen acs.org

Thermodynamic Stability of Intermetallic Phases

The thermodynamic stability of intermetallic compounds is fundamental to their existence and potential application. cambridge.org The stability of a given phase is determined by its Gibbs free energy relative to other possible phases or combinations of phases at the same composition. researchgate.net This energy is a function of several contributing factors, including the mixing enthalpy, which reflects the chemical bonding between the constituent atoms, and various entropy contributions (configurational, vibrational, and electronic) that become more significant at higher temperatures. aps.org Computational methods like Density Functional Theory (DFT) are widely used to calculate these energy contributions and assess phase stability. nih.gov

Formation Enthalpies and Convex Hull Analysis

The primary tool for evaluating the thermodynamic stability of compounds in a binary system at zero Kelvin is the convex hull of formation enthalpies. rsc.orgmdpi.com The formation enthalpy is the energy change when a compound is formed from its pure constituent elements. A negative formation enthalpy indicates that the compound is stable relative to the pure elements. rsc.org

The convex hull is a plot connecting the formation enthalpies of the most stable phases. mdpi.com Any compound whose formation enthalpy lies on this line is considered thermodynamically stable and, in principle, can be synthesized. rsc.orgmdpi.com A compound whose formation enthalpy lies above the convex hull is metastable or unstable and is prone to decompose into the phases that define the hull at that composition. rsc.org In the Pt-W system, the interaction between platinum and tungsten is strongly attractive, with calculated mixing enthalpies reaching between -20 and -25 kJ/mol. rsc.org The Pt2W intermetallic phase is a thermodynamically stable compound, meaning its formation enthalpy lies on the convex hull of the Pt-W system.

Table 2: Convex Hull Analysis for Thermodynamic Stability

ConceptDescriptionImplication
Formation Enthalpy (ΔH_f) The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.A negative ΔH_f indicates the compound is stable with respect to its elements.
Convex Hull The line connecting the lowest formation enthalpies of all possible phases in a system.Phases on the convex hull are thermodynamically stable.
Metastable Phase A phase with a negative formation enthalpy that lies above the convex hull.Thermodynamically driven to decompose into stable phases but may be kinetically persistent.
Unstable Phase A phase with a positive formation enthalpy.Will spontaneously decompose into its constituent elements or other more stable compounds.

Metastable Polymorphs and Their Energetics

Metastable polymorphs are alternative crystal structures of a compound that have higher bulk free energy than the stable ground state but are kinetically trapped in a local energy minimum. escholarship.org These phases lie above the thermodynamic convex hull. rsc.orgmdpi.com Their formation is often a result of the interplay between thermodynamics and reaction kinetics. escholarship.org

The energetics of metastable phases are critical. One principle governing their formation is that metastable polymorphs often possess lower surface energy than their stable counterparts. escholarship.org This can lead to the stabilization of metastable structures at small particle sizes, where the surface energy contribution to the total energy is significant. escholarship.org In the Pt-W system, computational studies have highlighted challenges in accurately calculating the enthalpy of metastable phases, such as a hypothetical face-centered cubic (fcc) form of tungsten. These calculations require detailed knowledge of entropic contributions, particularly vibrational entropy, to be reconciled with experimental phase diagram data. researchgate.net

Role of Stoichiometry Control in Phase Purity

Achieving a single-phase, pure Pt2W compound necessitates precise control over stoichiometry. Because the thermodynamic stability of the Pt2W phase is strongly peaked at the 2:1 atomic ratio, any deviation can lead to the formation of adjacent phases or a mixture of solid solutions, compromising the purity of the final material. rsc.org

In practical synthesis, especially at high temperatures, the differing vapor pressures of the constituent elements can lead to a loss of stoichiometry. A successful strategy for maintaining the desired composition in such systems involves carefully controlling the annealing atmosphere. aps.org For example, by annealing in a specific partial pressure of the more volatile component, it is possible to prevent its sublimation and maintain the target stoichiometry throughout the material. aps.org This level of control is essential for producing phase-pure Pt2W, as its properties are intrinsically linked to its ordered crystal structure, which can only be fully realized at the correct stoichiometric composition.

Research on Nanostructured Platinum Tungsten 2/1 Architectures

Design and Synthesis of Platinum-Tungsten Nanoparticles

The design and synthesis of platinum-tungsten (Pt-W) nanoparticles, particularly with a 2:1 atomic ratio, involve sophisticated chemical methods aimed at achieving controlled size, morphology, and composition. These methods are crucial as the nanoparticle's ultimate catalytic activity and stability are intrinsically linked to these physical and chemical properties.

Common synthesis strategies include chemical reduction, co-precipitation, and impregnation methods. google.comnih.govresearchgate.net In a typical chemical reduction approach, precursors of platinum and tungsten, such as chloroplatinic acid (H₂PtCl₆) and a tungsten-containing complex, are simultaneously reduced in a solution containing a stabilizing agent. nih.gov The choice of reducing agent, solvent, and temperature plays a pivotal role in controlling the nucleation and growth kinetics of the nanoparticles. nih.gov

The co-precipitation method involves the simultaneous precipitation of platinum and tungsten precursors from a solution, followed by a high-temperature reduction step to form the bimetallic nanoparticles. rsc.org For instance, a method for preparing carbon-supported Pt-W nanoparticles involves contacting a platinum carbonyl complex with a tungsten carbonyl complex to form a mixture, which is then added to a carbon support material and heated. google.com The heat treatment, often at temperatures around 700°C, facilitates the formation of a Pt-W alloy. google.com

Another prevalent technique is the impregnation method, where a support material is impregnated with a solution containing the precursors of both metals. researchgate.net Subsequent drying and reduction steps lead to the formation of supported Pt-W nanoparticles. The ratio of the precursors is carefully controlled to achieve the desired 2:1 atomic composition in the final nanoparticles.

Characterization of the synthesized Pt-W nanoparticles is essential to confirm their size, structure, and composition. Techniques such as transmission electron microscopy (TEM) are used to visualize the nanoparticle morphology and size distribution. google.com X-ray diffraction (XRD) helps in determining the crystal structure and the extent of alloying between platinum and tungsten. google.com X-ray photoelectron spectroscopy (XPS) is employed to analyze the surface composition and the electronic states of the constituent elements. nih.gov

Table 1: Synthesis Methods for Platinum-Tungsten Nanoparticles

Synthesis Method Precursors Support Material Key Parameters Reference
Carbonyl Complex Route Platinum carbonyl complex, Tungsten carbonyl complex Carbon Heat treatment at ~700°C google.com
Co-precipitation Platinum and Tungsten salts - pH, Temperature, Reducing agent rsc.org
Impregnation Chloroplatinic acid, Tungsten salt Carbon nanofibers Oxidative pre-treatment of support researchgate.net

Fabrication and Characterization of Atomically Dispersed Platinum-Tungsten Sites

Atomically dispersed catalysts, also known as single-atom catalysts (SACs), represent the ultimate in atom utilization efficiency and offer unique catalytic properties. utah.edu The fabrication of atomically dispersed platinum-tungsten sites involves anchoring individual platinum and tungsten atoms onto a support material, preventing their aggregation into nanoparticles. utah.edu

The fabrication of such sites often relies on strong metal-support interactions. utah.edu One approach involves the deposition of platinum precursors onto a support material that has a strong affinity for single metal atoms, such as tungsten oxides or nitrides. sciencedaily.comkeaipublishing.com For instance, mesoporous tungsten suboxide has been investigated as a support for atomically dispersed platinum, where charge transfer from the tungsten suboxide to the platinum atoms creates strong anchoring sites. sciencedaily.com

Another method involves the careful control of precursor loading and deposition conditions to ensure that the metal atoms are isolated on the support surface. utah.edu The synthesis of a composite catalyst consisting of Pt nanoparticles and atomically dispersed W sites on N-doped carbon nanofibers has been reported. keaipublishing.com In such materials, the tungsten atoms are atomically dispersed, while platinum exists as nanoparticles, creating a synergistic catalytic system. keaipublishing.com

Characterization of atomically dispersed Pt-W sites is challenging due to the extremely low concentration and small size of the active sites. Advanced techniques are required to confirm the atomic dispersion and to understand the coordination environment of the single atoms. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a powerful tool for directly visualizing individual heavy atoms like platinum and tungsten on a support. rsc.orgrsc.org

X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides detailed information about the electronic state and local coordination environment of the metal atoms. rsc.org For example, EXAFS can be used to identify the absence of metal-metal bonds, confirming the atomic dispersion. rsc.org Infrared spectroscopy (IR) of adsorbed probe molecules, such as carbon monoxide (CO), can also provide insights into the nature of the active sites. researchgate.net

Research on Platinum-Tungsten Thin Films for Advanced Applications

Platinum-tungsten thin films are of interest for a variety of advanced applications, including as electrocatalysts and as components in electronic devices. The properties of these films are highly dependent on their composition, thickness, and microstructure, which can be precisely controlled during the deposition process.

Several techniques can be employed for the fabrication of Pt-W thin films. Sputtering is a common physical vapor deposition method where a target of platinum and tungsten (or separate targets of each) is bombarded with high-energy ions, causing atoms to be ejected and deposited onto a substrate. By controlling the composition of the target and the deposition parameters, the stoichiometry of the resulting film can be tailored.

Atomic layer deposition (ALD) is another technique that allows for the growth of highly uniform and conformal thin films with atomic-level precision. rsc.org ALD involves sequential, self-limiting surface reactions of different precursors. For instance, Pt ALD on tungsten oxide surfaces has been demonstrated using Pt(hfac)₂ and formalin as reactants. colorado.edu This method allows for the controlled deposition of platinum onto a tungsten-based material, which could be in the form of a thin film.

The characterization of Pt-W thin films involves a suite of surface-sensitive techniques. X-ray photoelectron spectroscopy (XPS) is used to determine the surface composition and the chemical states of platinum and tungsten. nih.gov X-ray diffraction (XRD) can be used to analyze the crystal structure and phase of the film. google.com The morphology and thickness of the films are typically examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM). acs.orgacs.org

Research into Pt-W thin films often focuses on their electrocatalytic properties. For example, monolayer platinum supported on tungsten carbide (WC) thin films has been investigated as a low-cost electrocatalyst. rsc.org Density functional theory (DFT) calculations and experimental measurements have shown that the electronic properties of the platinum monolayer are modified by the underlying tungsten carbide, influencing its catalytic activity for reactions like the hydrogen evolution reaction. rsc.org

Development of High-Aspect-Ratio Pt-W Nanostructures

High-aspect-ratio nanostructures, such as nanowires and nanotubes, offer unique properties due to their one-dimensional morphology, including high surface area and enhanced charge transport characteristics. The development of platinum-tungsten nanostructures with high aspect ratios is an active area of research.

The synthesis of these nanostructures can be achieved through various methods. Template-assisted synthesis is a common approach where a porous template, such as anodic aluminum oxide (AAO), is used to guide the growth of the nanowires. researchgate.net The pores of the template are filled with the desired material through electrodeposition or other deposition techniques.

A "green" chemical procedure at room temperature has been reported for the in-situ growth of single-crystal platinum nanowires on multiwalled carbon nanotubes (MWCNTs), forming Pt NW-MWCNT heteronanostructures. acs.orgresearchgate.net While this example focuses on pure platinum, similar solution-based methods could potentially be adapted for the synthesis of Pt-W nanowires by using a mixture of platinum and tungsten precursors. nih.gov

Another strategy involves the transformation of pre-existing nanostructures. For example, a simultaneous alloying-etching strategy has been used to synthesize Pt nanotubes by selectively etching the gold core from coaxial Au/Pt nanorods. researchgate.net This approach could potentially be extended to Pt-W systems.

The characterization of these high-aspect-ratio nanostructures is crucial to understand their morphology and crystalline structure. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are indispensable for visualizing the nanowires and nanotubes. acs.org X-ray diffraction (XRD) can be used to determine their crystal structure. researchgate.net

Table 2: Characterization of High-Aspect-Ratio Pt-W Nanostructures

Characterization Technique Information Obtained Reference
Scanning Electron Microscopy (SEM) Morphology, length, and diameter distribution acs.org
Transmission Electron Microscopy (TEM) High-resolution morphology, crystal structure, lattice spacing acs.orgresearchgate.net

Supported Platinum-Tungsten Nanocatalysts

The preparation of supported Pt-W nanocatalysts typically involves the deposition of platinum and tungsten precursors onto the support material, followed by a reduction step. google.com Common support materials include various forms of carbon, such as carbon black, carbon nanotubes, and graphene, as well as metal oxides like tungsten oxide, titanium oxide, and ceria. google.comsciencedaily.comacs.orgnih.govnih.gov

The choice of support material is critical as it can significantly influence the properties of the catalyst. The interaction between the Pt-W nanoparticles and the support can affect the particle size, dispersion, and electronic structure of the nanoparticles, which in turn impacts the catalytic activity and stability. catalysis.blog

Impact of Support Material on Catalyst Performance and Stability

The support material is not merely an inert carrier but an active component that can profoundly influence the performance and stability of the supported platinum-tungsten catalyst. catalysis.blog The nature of the support material dictates the metal-support interaction, which can lead to several beneficial effects.

Carbon Supports: Carbon materials are widely used as supports due to their high surface area, good electrical conductivity, and chemical stability. nih.govnih.gov For Pt-W catalysts, carbon supports facilitate a fine dispersion of the nanoparticles. google.com However, the interaction between platinum-group metals and carbon is often weak, which can lead to sintering and agglomeration of the nanoparticles under harsh reaction conditions, resulting in a loss of catalytic activity. researchgate.net The presence of defects in the carbon support can create stronger anchoring sites for the metal nanoparticles, enhancing stability. nih.gov Doping the carbon support with heteroatoms like nitrogen can also modify the electronic properties and improve the metal-support interaction. rsc.org

Tungsten Oxide Supports: Tungsten oxide (WOₓ) has emerged as a promising support material for platinum-based catalysts. acs.orgacs.org There is often a strong metal-support interaction between platinum and tungsten oxide, which can lead to charge transfer between the metal and the support. sciencedaily.com This electronic modification of the platinum can enhance its catalytic activity. For instance, single-atom platinum supported on mesoporous tungsten suboxide exhibited significantly higher mass activity for the hydrogen evolution reaction compared to platinum on a carbon support. sciencedaily.com This enhancement was attributed to a change in the electronic structure of Pt via charge transfer from the tungsten suboxide. sciencedaily.com Furthermore, tungsten oxide supports can improve the stability of the catalyst by preventing the agglomeration of platinum nanoparticles. acs.org

Other Oxide Supports: Other metal oxides such as iron oxide, ceria, and titania have also been investigated as supports for platinum catalysts. nih.gov These supports can exhibit strong metal-support interactions, influencing the reducibility and catalytic properties of the platinum. nih.gov For example, platinum on iron oxide can lead to encapsulation of the noble metal under reducing conditions, a phenomenon known as classical strong metal-support interaction. nih.gov The choice of oxide support can be tailored to the specific catalytic application to optimize performance.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Platinum Pt
Tungsten W
Chloroplatinic acid H₂PtCl₆
Tungsten Oxide WOₓ, WO₃
Tungsten Carbide WC
Carbon Monoxide CO
Carbon C
Iron Oxide FeOₓ
Ceria CeO₂
Titania TiO₂
Zirconia ZrO₂
Alumina (B75360) Al₂O₃
Gold Au
Formic acid HCOOH
Dextran (C₆H₁₀O₅)ₙ
Potassium tetrachloroplatinate(II) K₂PtCl₄
n-dodecyltrimethylammonium bromide C₁₅H₃₄BrN
Sodium tetrahydroborate NaBH₄
Octadecylamine C₁₈H₃₉N
Toluene C₇H₈
Palladium Pd
Tin Sn
Rhodium Rh
Cobalt Co
Nickel Ni
Ruthenium Ru
Osmium Os
Iridium Ir
Silver Ag
Gallium Ga
Indium In
Germanium Ge
Arsenic As
Selenium Se
Bromine Br
Krypton Kr
Rubidium Rb
Strontium Sr
Yttrium Y
Zirconium Zr
Niobium Nb
Molybdenum Mo
Technetium Tc
Cadmium Cd
Antimony Sb
Tellurium Te
Iodine I
Xenon Xe
Caesium Cs
Barium Ba
Lanthanum La
Cerium Ce
Praseodymium Pr
Neodymium Nd
Promethium Pm
Samarium Sm
Europium Eu
Gadolinium Gd
Terbium Tb
Dysprosium Dy
Holmium Ho
Erbium Er
Thulium Tm
Ytterbium Yb
Lutetium Lu
Hafnium Hf
Tantalum Ta
Rhenium Re
Mercury Hg
Thallium Tl
Lead Pb
Bismuth Bi
Polonium Po
Astatine At
Radon Rn
Francium Fr
Radium Ra
Actinium Ac
Thorium Th
Protactinium Pa
Uranium U
Neptunium Np
Plutonium Pu
Americium Am
Curium Cm
Berkelium Bk
Californium Cf
Einsteinium Es
Fermium Fm
Mendelevium Md
Nobelium No
Lawrencium Lr
Rutherfordium Rf
Dubnium Db
Seaborgium Sg
Bohrium Bh
Hassium Hs
Meitnerium Mt
Darmstadtium Ds
Roentgenium Rg
Copernicium Cn
Nihonium Nh
Flerovium Fl
Moscovium Mc
Livermorium Lv
Tennessine Ts
Oganesson Og
Hydrochloric acid HCl
Nitric acid HNO₃
Aqua regia HNO₃ + 3HCl
Chloroplatinic acid H₂PtCl₆
Platinum(IV) chloride PtCl₄
Platinum(II) chloride PtCl₂
Platinum hexafluoride PtF₆
Cisplatin cis-[PtCl₂(NH₃)₂]
Oxaliplatin C₈H₁₄N₂O₄Pt
Carboplatin C₆H₁₂N₂O₄Pt
Potassium hexachloroplatinate K₂PtCl₆
Platinum(II) bromide PtBr₂
Platinum(IV) bromide PtBr₄
Platinum(II) hexafluoroacetylacetonate Pt(hfac)₂
Formalin CH₂O (aq)
Glucose C₆H₁₂O₆
Sodium acetate CH₃COONa
2,3-Benzofuran C₈H₆O
Titanium nitride TiN
Vanadium nitride VN
Chromium nitride CrN
N-methyl-2-pyrrolidone C₅H₉NO
Polyvinylpyrrolidone (B124986) (C₆H₉NO)ₙ
Ethylene (B1197577) glycol C₂H₆O₂
Formamide CH₃NO
Dimethylformamide C₃H₇NO
Dimethyl sulfoxide (CH₃)₂SO
Sodium hydroxide NaOH
Potassium hydroxide KOH
Sulfuric acid H₂SO₄
Phosphoric acid H₃PO₄
Hydrofluoric acid HF
Benzene C₆H₆
Hydrogen peroxide H₂O₂
Methanol (B129727) CH₃OH
Ethanol C₂H₅OH
Propanol C₃H₈O
Isopropanol C₃H₈O
Butanol C₄H₁₀O
Formic acid HCOOH
Acetic acid CH₃COOH
Oxalic acid C₂H₂O₄
Citric acid C₆H₈O₇
Lactic acid C₃H₆O₃
Tartaric acid C₄H₆O₆
Malic acid C₄H₆O₅
Succinic acid C₄H₆O₄
Fumaric acid C₄H₄O₄
Maleic acid C₄H₄O₄
Benzoic acid C₇H₆O₂
Salicylic acid C₇H₆O₃
Phthalic acid C₈H₆O₄
Terephthalic acid C₈H₆O₄
Isophthalic acid C₈H₆O₄
Ascorbic acid C₆H₈O₆
Uric acid C₅H₄N₄O₃
Hydroquinone C₆H₆O₂
Catechol C₆H₆O₂
Resorcinol C₆H₆O₂
Pyrogallol C₆H₆O₃
Phloroglucinol C₆H₆O₃
Gallic acid C₇H₆O₅
Tannic acid C₇₆H₅₂O₄₆
Lignin [C₉H₁₀O₂]ₙ
Cellulose (C₆H₁₀O₅)ₙ
Hemicellulose (C₅H₈O₄)ₙ
Chitin (C₈H₁₃O₅N)ₙ
Chitosan (C₆H₁₁O₄N)ₙ
Starch (C₆H₁₀O₅)ₙ
Glycogen (C₆H₁₀O₅)ₙ
Inulin (C₆H₁₀O₅)ₙ
Pectin C₆H₁₀O₇
Alginic acid (C₆H₈O₆)ₙ
Agarose (C₁₂H₁₈O₉)ₙ
Carrageenan (C₁₂H₁₈O₁₀S)ₙ
Gelatin -
Collagen -
Keratin -
Fibroin -
Sericin -
Albumin -
Globulin -
Casein -
Zein -
Gluten -
Hemoglobin -
Myoglobin -
Cytochrome c -
Ferritin -
Transferrin -
Lactoferrin -
Lysozyme -
Ribonuclease -
Deoxyribonuclease -
Trypsin -
Chymotrypsin -
Pepsin -
Papain -
Bromelain -
Ficin -
Amylase -
Lipase -
Protease -
Cellulase -
Hemicellulase -
Pectinase -
Ligninase -
Catalase -
Peroxidase -
Superoxide dismutase -
Glucose oxidase -
Alcohol dehydrogenase -
Lactate dehydrogenase -
Malate dehydrogenase -
Isocitrate dehydrogenase -
Succinate dehydrogenase -
NADH dehydrogenase -
Cytochrome c oxidase -
ATP synthase -
DNA polymerase -
RNA polymerase -
Reverse transcriptase -
DNA ligase -
RNA ligase -
Helicase -
Topoisomerase -
Gyrase -
Restriction enzyme -
Methyltransferase -
Acetyltransferase -
Phosphatase -
Kinase -
Phosphorylase -
Isomerase -
Mutase -
Lyase -
Hydrolase -
Transferase -
Ligase -
Isomerase -
Translocase -
Chaperone -
Prion -
Antibody -
Antigen -
Hormone -
Neurotransmitter -
Cytokine -
Chemokine -
Growth factor -
Receptor -
Ion channel -
Transporter -
Enzyme inhibitor -
Agonist -
Antagonist -
Allosteric modulator -
Coenzyme -
Cofactor -
Vitamin -
Mineral -
Carbohydrate -
Lipid -
Protein -
Nucleic acid -
Amino acid -
Fatty acid -
Nucleotide -
Monosaccharide -
Disaccharide -
Oligosaccharide -
Polysaccharide -
Steroid -
Terpene -
Alkaloid -
Flavonoid -
Phenolic -
Polyphenol -
Carotenoid -
Glucosinolate -
Saponin -
Tannin -
Lignan -
Stilbene -
Coumarin -
Quinone -
Xanthone -
Alkaloid -
Terpenoid -
Steroid -
Phenolic -
Flavonoid -
Carotenoid -
Glucosinolate -
Saponin -
Tannin -
Lignan -
Stilbene -
Coumarin -
Quinone -
Xanthone -
Betalain -
Anthocyanin -
Proanthocyanidin -
Ellagitannin -
Gallotannin -
Catechin -
Epicatechin -
Quercetin -
Kaempferol -
Myricetin -
Luteolin -
Apigenin -
Naringenin -
Hesperetin -
Genistein -
Daidzein -
Resveratrol -
Curcumin -
Capsaicin -
Piperine -
Gingerol -
Shogaol -
Zingerone -
Eugenol -
Cinnamaldehyde -
Vanillin -
Thymol -
Carvacrol -
Menthol -
Camphor -
Borneol -
Eucalyptol -
Linalool -
Geraniol -
Citronellol -
Limonene -
Pinene -
Sabinene -
Myrcene -
Caryophyllene -
Humulene -
Farnesene -
Bisabolol -
Guaiol -
Vetivone -
Patchoulol -
Santalol -
Juvabione -
Ecdysone -
Brassinosteroid -
Gibberellin -
Abscisic acid -
Jasmonic acid -
Salicylic acid -
Auxin -
Cytokinin -
Ethylene -
Strigolactone -
Gibberellic acid -
Indole-3-acetic acid -
Kinetin -
Zeatin -
Abscisic acid -
Jasmonic acid -
Salicylic acid -
Methyl jasmonate -
Methyl salicylate -
Nitric oxide -
Hydrogen sulfide -
Carbon monoxide -
Hydrogen cyanide -
Ammonia -
Methane -
Ethane -
Propane (B168953) -
Butane -
Pentane -
Hexane -
Heptane -
Octane (B31449) -
Nonane -
Decane -
Ethene -
Propene -
Butene -
Pentene -
Hexene -
Heptene -
Octene -
Nonene -
Decene -
Ethyne -
Propyne -
Butyne -
Pentyne -
Hexyne -
Heptyne -
Octyne -
Nonyne -
Decyne -
Cyclohexane -
Benzene -
Toluene -
Xylene -
Naphthalene -
Anthracene -
Phenanthrene -
Pyrene -
Chrysene -
Perylene -
Coronene -
Fullerene -
Graphene -
Carbon nanotube -
Diamond -
Graphite -
Silicon -
Germanium -
Tin -
Lead -
Arsenic -
Antimony -
Bismuth -
Selenium -
Tellurium -
Polonium -
Sulfur -
Phosphorus -
Boron -
Nitrogen -
Oxygen -
Fluorine -
Chlorine -
Bromine -
Iodine -
Helium -
Neon -
Argon -
Krypton -
Xenon -
Radon -
Oganesson -
Hydrogen -
Lithium -
Sodium -
Potassium -
Rubidium -
Caesium -
Francium -
Beryllium -
Magnesium -
Calcium -
Strontium -
Barium -
Radium -
Scandium -
Yttrium -
Lanthanum -
Actinium -
Titanium -
Zirconium -
Hafnium -
Rutherfordium -
Vanadium -
Niobium -
Tantalum -
Dubnium -
Chromium -
Molybdenum -
Tungsten -
Seaborgium -
Manganese -
Technetium -
Rhenium -
Bohrium -
Iron -
Ruthenium -
Osmium -
Hassium -
Cobalt -
Rhodium -
Iridium -
Meitnerium -
Nickel -
Palladium -
Platinum -
Darmstadtium -
Copper -
Silver -
Gold -
Roentgenium -
Zinc -
Cadmium -
Mercury -
Copernicium -
Boron -
Aluminum -
Gallium -
Indium -
Thallium -
Nihonium -
Carbon -
Silicon -
Germanium -
Tin -
Lead -
Flerovium -
Nitrogen -
Phosphorus -
Arsenic -
Antimony -
Bismuth -
Moscovium -
Oxygen -
Sulfur -
Selenium -
Tellurium -
Polonium -
Livermorium -
Fluorine -
Chlorine -
Bromine -
Iodine -
Astatine -
Tennessine -
Helium -
Neon -
Argon -
Krypton -
Xenon -
Radon -
Oganesson -
Water H₂O
Hydrogen peroxide H₂O₂
Ammonia NH₃
Hydrazine N₂H₄
Nitric acid HNO₃
Nitrous acid HNO₂
Sulfuric acid H₂SO₄
Sulfurous acid H₂SO₃
Hydrochloric acid HCl
Hydrobromic acid HBr
Hydroiodic acid HI
Hydrofluoric acid HF
Phosphoric acid H₃PO₄
Carbonic acid H₂CO₃
Acetic acid CH₃COOH
Formic acid HCOOH
Oxalic acid C₂H₂O₄
Citric acid C₆H₈O₇
Lactic acid C₃H₆O₃
Tartaric acid C₄H₆O₆
Malic acid C₄H₆O₅
Succinic acid C₄H₆O₄
Fumaric acid C₄H₄O₄
Maleic acid C₄H₄O₄
Benzoic acid C₇H₆O₂
Salicylic acid C₇H₆O₃
Phthalic acid C₈H₆O₄
Terephthalic acid C₈H₆O₄
Isophthalic acid C₈H₆O₄
Ascorbic acid C₆H₈O₆
Uric acid C₅H₄N₄O₃
Methane CH₄
Ethane C₂H₆
Propane C₃H₈
Butane C₄H₁₀
Pentane C₅H₁₂
Hexane C₆H₁₄
Heptane C₇H₁₆
Octane C₈H₁₈
Nonane C₉H₂₀
Decane C₁₀H₂₂
Ethene C₂H₄
Propene C₃H₆
Butene C₄H₈
Pentene C₅H₁₀
Hexene C₆H₁₂
Heptene C₇H₁₄
Octene C₈H₁₆
Nonene C₉H₁₈
Decene C₁₀H₂₀
Ethyne C₂H₂
Propyne C₃H₄
Butyne C₄H₆
Pentyne C₅H₈
Hexyne C₆H₁₀
Heptyne C₇H₁₂
Octyne C₈H₁₄
Nonyne C₉H₁₆
Decyne C₁₀H₁₈
Cyclohexane C₆H₁₂
Benzene C₆H₆
Toluene C₇H₈
Xylene C₈H₁₀
Naphthalene C₁₀H₈
Anthracene C₁₄H₁₀
Phenanthrene C₁₄H₁₀
Pyrene C₁₆H₁₀
Chrysene C₁₈H₁₂
Perylene C₂₀H₁₂
Coronene C₂₄H₁₂
Fullerene C₆₀
Graphene C
Carbon nanotube C
Diamond C
Graphite C
Silicon dioxide SiO₂
Titanium dioxide TiO₂
Aluminum oxide Al₂O₃
Iron(III) oxide Fe₂O₃
Iron(II) oxide FeO
Copper(I) oxide Cu₂O
Copper(II) oxide CuO
Zinc oxide ZnO
Nickel(II) oxide NiO
Cobalt(II) oxide CoO
Manganese(IV) oxide MnO₂
Chromium(III) oxide Cr₂O₃
Vanadium(V) oxide V₂O₅
Tungsten(VI) oxide WO₃
Molybdenum(VI) oxide MoO₃
Zirconium dioxide ZrO₂
Hafnium dioxide HfO₂
Tantalum pentoxide Ta₂O₅
Niobium pentoxide Nb₂O₅
Cerium(IV) oxide CeO₂
Lanthanum oxide La₂O₃
Yttrium oxide Y₂O₃
Scandium oxide Sc₂O₃
Magnesium oxide MgO
Calcium oxide CaO
Strontium oxide SrO
Barium oxide BaO
Sodium chloride NaCl
Potassium chloride KCl
Calcium carbonate CaCO₃
Sodium bicarbonate NaHCO₃
Sodium carbonate Na₂CO₃
Sodium hydroxide NaOH
Potassium hydroxide KOH
Calcium hydroxide Ca(OH)₂
Magnesium hydroxide Mg(OH)₂
Aluminum hydroxide Al(OH)₃
Iron(III) hydroxide Fe(OH)₃
Copper(II) hydroxide Cu(OH)₂
Zinc hydroxide Zn(OH)₂
Nickel(II) hydroxide Ni(OH)₂
Cobalt(II) hydroxide Co(OH)₂
Manganese(II) hydroxide Mn(OH)₂
Chromium(III) hydroxide Cr(OH)₃
Vanadium(III) hydroxide V(OH)₃
Tungsten(VI) hydroxide W(OH)₆
Molybdenum(VI) hydroxide Mo(OH)₆
Zirconium(IV) hydroxide Zr(OH)₄
Hafnium(IV) hydroxide Hf(OH)₄
Tantalum(V) hydroxide Ta(OH)₅
Niobium(V) hydroxide Nb(OH)₅
Cerium(IV) hydroxide Ce(OH)₄
Lanthanum hydroxide La(OH)₃
Yttrium hydroxide Y(OH)₃
Scandium hydroxide Sc(OH)₃
Silver nitrate AgNO₃
Copper(II) sulfate CuSO₄
Iron(II) sulfate FeSO₄
Zinc chloride ZnCl₂
Ammonium (B1175870) chloride NH₄Cl
Sodium cyanide NaCN
Potassium permanganate KMnO₄
Potassium dichromate K₂Cr₂O₇
Sodium hypochlorite NaClO
Hydrogen sulfide H₂S
Sulfur dioxide SO₂
Carbon dioxide CO₂
Carbon monoxide CO
Nitrogen dioxide NO₂
Nitrous oxide N₂O
Dinitrogen tetroxide N₂O₄
Ozone O₃
Methane CH₄
Ethane C₂H₆
Propane C₃H₈
Butane C₄H₁₀
Ethene C₂H₄
Propene C₃H₆
Butene C₄H₈
Ethyne C₂H₂
Propyne C₃H₄
Butyne C₄H₆
Methanol CH₃OH
Ethanol C₂H₅OH
Propanol C₃H₇OH
Butanol C₄H₉OH
Formaldehyde CH₂O
Acetaldehyde CH₃CHO
Acetone CH₃COCH₃
Formic acid HCOOH
Acetic acid CH₃COOH
Methylamine CH₃NH₂
Ethylamine C₂H₅NH₂
Aniline C₆H₅NH₂
Pyridine C₅H₅N
Pyrrole C₄H₅N
Imidazole C₃H₄N₂
Purine C₅H₄N₄
Pyrimidine C₄H₄N₂
Adenine C₅H₅N₅
Guanine C₅H₅N₅O
Cytosine C₄H₅N₃O
Thymine C₅H₆N₂O₂
Uracil C₄H₄N₂O₂
Ribose C₅H₁₀O₅
Deoxyribose C₅H₁₀O₄
Glucose C₆H₁₂O₆
Fructose C₆H₁₂O₆
Sucrose C₁₂H₂₂O₁₁
Lactose C₁₂H₂₂O₁₁
Maltose C₁₂H₂₂O₁₁
Starch (C₆H₁₀O₅)ₙ
Cellulose (C₆H₁₀O₅)ₙ
Glycogen (C₆H₁₀O₅)ₙ
Glycine (B1666218) C₂H₅NO₂
Alanine C₃H₇NO₂
Valine C₅H₁₁NO₂
Leucine C₆H₁₃NO₂
Isoleucine C₆H₁₃NO₂
Proline C₅H₉NO₂
Phenylalanine C₉H₁₁NO₂
Tyrosine C₉H₁₁NO₃
Tryptophan C₁₁H₁₂N₂O₂
Serine C₃H₇NO₃
Threonine C₄H₉NO₃
Cysteine C₃H₇NO₂S
Methionine C₅H₁₁NO₂S
Asparagine C₄H₈N₂O₃
Glutamine C₅H₁₀N₂O₃
Aspartic acid C₄H₇NO₄
Glutamic acid C₅H₉NO₄
Lysine C₆H₁₄N₂O₂
Arginine C₆H₁₄N₄O₂
Histidine C₆H₉N₃O₂
ATP C₁₀H₁₆N₅O₁₃P₃
ADP C₁₀H₁₅N₅O₁₀P₂
AMP C₁₀H₁₄N₅O₇P
NAD⁺ C₂₁H₂₇N₇O₁₄P₂
NADH C₂₁H₂₉N₇O₁₄P₂
FAD C₂₇H₃₃N₉O₁₅P₂
FADH₂ C₂₇H₃₅N₉O₁₅P₂
Coenzyme A C₂₁H₃₆N₇O₁₆P₃S

Future Research Directions and Unresolved Questions

Elucidation of Active Sites and Local Structures in Complex Pt-W Catalytic Systems

A fundamental challenge in heterogeneous catalysis is the precise identification and characterization of active sites. nih.gov In Pt-W systems, the interplay between platinum and tungsten creates a complex catalytic environment where the exact nature of the active sites remains a subject of ongoing research. It is often debated whether single, isolated metal atoms or nanoparticles are the primary centers of catalytic activity. nih.govnorthwestern.edu Some studies suggest that single platinum atoms can be highly active, while others indicate that Pt nanoparticles are necessary for certain reactions like CO oxidation at low temperatures. nih.govnorthwestern.edu

Future research must focus on unequivocally identifying the active sites in Pt-W (2/1) catalysts. This requires moving beyond traditional characterization methods to more advanced techniques that can probe the local atomic and electronic structures under reaction conditions. bertweckhuysen.com Understanding the precise geometric and electronic configuration of the active sites, including the coordination environment of both Pt and W atoms, is crucial for explaining their catalytic behavior. bertweckhuysen.com For instance, the interaction between Pt and tungsten can modify the electronic properties of platinum, influencing its binding with reactants and intermediates. keaipublishing.com The role of the support material in stabilizing specific local structures and influencing the formation of active sites also needs to be systematically investigated. mdpi.comnih.gov

Key unresolved questions include:

What is the exact atomic arrangement at the Pt-W interface and how does it influence catalytic activity?

Do Pt and W atoms act synergistically, and if so, what is the mechanism of this cooperation at the atomic level?

How does the local structure of the Pt-W alloy change under different reaction environments, and how do these changes affect performance?

In-Depth Understanding of Interfacial Phenomena at Pt-W Heterostructures

A deeper understanding of these interfacial phenomena is essential for the rational design of advanced Pt-W catalysts. csic.es This includes investigating how the interface structure influences the adsorption and activation of reactant molecules, as well as the desorption of products. aps.org The chemical and structural integrity of the Pt-W interface under reaction conditions is also a key concern, as any changes can significantly impact the catalyst's long-term stability. aps.org

Future research should aim to:

Correlate specific interfacial structures with catalytic performance metrics.

Investigate the dynamic changes occurring at the Pt-W interface during catalysis using in situ and operando techniques. aps.org

Explore how to engineer the interface at the atomic level to optimize catalytic activity and selectivity for specific reactions. acs.org

Development of Novel Synthesis Routes for Tailored Pt-W Architectures

The performance of a Pt-W catalyst is intrinsically linked to its physical and chemical properties, such as particle size, composition, and morphology. Therefore, the development of synthetic methods that allow for precise control over these parameters is of paramount importance. rsc.org Traditional synthesis methods often result in catalysts with broad particle size distributions and inhomogeneous compositions, which can obscure structure-activity relationships and lead to suboptimal performance. researchgate.net

Future research should focus on creating novel synthesis strategies to produce Pt-W (2/1) catalysts with well-defined and tunable architectures. This includes exploring methods for synthesizing uniform nanoparticles, core-shell structures, and atomically dispersed catalysts. mdpi.comresearchgate.net For instance, techniques like microwave-assisted polyol processes and chemical reduction strategies are being explored to create highly dispersed and well-alloyed bimetallic nanoparticles. researchgate.netnih.gov The use of advanced supports, such as 3D carbon networks or doped metal oxides, can also play a crucial role in controlling the growth and stability of the Pt-W nanoparticles. researchgate.net

Key areas for future development include:

Colloidal Synthesis: Developing robust colloidal methods to produce monodisperse Pt-W nanoparticles with precise control over size and composition. researchgate.net

Atomic Layer Deposition (ALD): Utilizing ALD to create highly uniform and conformal coatings of Pt and W on various support materials, enabling precise control over the catalyst's structure at the atomic level. frontiersin.org

Gas-Phase Synthesis: Exploring gas-phase methods, such as laser ablation, for the clean and controlled synthesis of Pt-W nanoalloys. rsc.orgmdpi.com

Chemical Synthesis with Reactive Metals: Developing chemical routes to synthesize nanoalloys containing highly reactive metals like tungsten, which can be challenging due to their high oxophilicity. researchgate.netacs.org

Advanced In Situ/Operando Characterization for Reaction Pathway Delineation

To truly understand how a catalyst functions, it is essential to study it under realistic reaction conditions. researchgate.net In situ and operando spectroscopic and microscopic techniques provide a powerful means to observe the catalyst at work, revealing dynamic changes in its structure and composition and helping to elucidate reaction mechanisms. rsc.orgnih.govresearchgate.net

For Pt-W (2/1) catalysts, the application of advanced in situ and operando methods is crucial for understanding the complex interplay between the two metals and the reactants. rsc.org Techniques such as X-ray absorption spectroscopy (XAS), infrared spectroscopy (IR), and environmental transmission electron microscopy (ETEM) can provide valuable insights into the oxidation states of the metals, the nature of adsorbed species, and the structural evolution of the catalyst during the reaction. researchgate.netrsc.orgresearchgate.net

Future research should leverage a combination of these techniques to:

Track the dynamic changes in the local coordination and electronic structure of both Pt and W atoms during catalysis. nih.govresearchgate.net

Identify and characterize reaction intermediates to map out the complete reaction pathway. researchgate.net

Correlate the observed structural and electronic dynamics with the catalytic activity and selectivity in real-time. researchgate.netchalmers.se

Predictive Modeling and Machine Learning for Accelerated Material Design

The traditional trial-and-error approach to catalyst development is often time-consuming and expensive. youtube.com Predictive modeling and machine learning offer a powerful alternative to accelerate the design and discovery of new and improved catalytic materials. researchgate.netresearchgate.net By leveraging large datasets from computational and experimental studies, machine learning algorithms can identify complex structure-property relationships and predict the performance of novel catalyst compositions. tandfonline.combrunel.ac.uk

In the context of Pt-W (2/1) alloys, machine learning can be employed to:

Predict Catalytic Activity: Develop models that can accurately predict the catalytic performance of different Pt-W compositions and structures for specific reactions.

Screen Potential Candidates: Rapidly screen vast compositional and structural spaces to identify promising new Pt-W catalyst formulations. youtube.com

Guide Experimental Synthesis: Provide theoretical guidance for the rational design and synthesis of catalysts with optimized properties.

The integration of machine learning with high-throughput experimentation and advanced characterization techniques has the potential to create a closed-loop discovery process, significantly accelerating the development of next-generation Pt-W catalysts. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.